P53R3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
922150-12-7 |
|---|---|
分子式 |
C32H35Cl2N5O2 |
分子量 |
592.6 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C32H35Cl2N5O2/c1-21(2)29(32(40)41-3)37-31-26-6-4-5-7-27(26)35-28(36-31)20-38-16-18-39(19-17-38)30(22-8-12-24(33)13-9-22)23-10-14-25(34)15-11-23/h4-15,21,29-30H,16-20H2,1-3H3,(H,35,36,37)/t29-/m0/s1 |
InChI 键 |
DFBRKGUTHGRQMH-LJAQVGFWSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
规范 SMILES |
CC(C)C(C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
Foundational & Exploratory
P53R3 Mechanism of Action in p53 Mutant Reactivation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity. It functions as a transcription factor that, in response to cellular stress such as DNA damage or oncogene activation, can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis) to eliminate irreparably damaged cells. However, the TP53 gene is the most frequently mutated gene in human cancers, with a majority of these being missense mutations within the DNA-binding domain. These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also confer oncogenic gain-of-function properties.
The reactivation of mutant p53 represents a promising therapeutic strategy for a wide array of cancers. This approach aims to restore the wild-type conformation and function to the mutated p53 protein, thereby reinstating its ability to control cell growth and induce apoptosis in cancer cells. Several small molecules have been investigated for their potential to reactivate mutant p53. This guide focuses on the mechanism of action of one such compound, P53R3.
This compound is a novel p53 rescue compound that has been shown to restore sequence-specific DNA binding to certain p53 mutants.[1] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
This compound: A Novel Mutant p53 Reactivator
This compound is a quinazoline-based small molecule that was identified for its ability to reactivate mutant p53.[2] It has demonstrated the capacity to restore the normal DNA-binding function to specific p53 mutants, particularly the p53(R175H) and p53(R273H) variants, which are common "hotspot" mutations in human cancers.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the restoration of the wild-type conformation to mutant p53, enabling it to bind to its consensus DNA sequences in the promoters of its target genes. This reactivation initiates a cascade of downstream events that collectively contribute to its anti-cancer effects.
Restoration of Sequence-Specific DNA Binding
This compound has been shown to restore the ability of endogenously expressed p53(R175H) and p53(R273H) mutants to bind to specific DNA sequences in gel-shift assays.[1] This restoration of DNA binding is a critical first step in the reactivation of the tumor suppressor functions of p53.
Induction of p53 Target Gene Expression
By enabling mutant p53 to bind to its target promoters, this compound induces the transcription of several p53 target genes.[1] This includes genes involved in cell cycle arrest and apoptosis. Furthermore, this compound enhances the recruitment of endogenous p53 to these target promoters in glioma cells, irrespective of whether they harbor mutant or wild-type p53.[1]
Enhancement of Death Receptor 5 (DR5) Expression
A key downstream effect of this compound-mediated p53 reactivation is the strong enhancement of mRNA and protein expression of Death Receptor 5 (DR5), also known as TRAIL-R2.[1] DR5 is a member of the tumor necrosis factor receptor superfamily that, upon binding to its ligand Apo2L/TRAIL, can trigger the extrinsic apoptosis pathway. Notably, the levels of other death receptors like CD95 (Fas) and TNF receptor 1 are unaffected by this compound.[1]
Synergistic Induction of Apoptosis with Apo2L/TRAIL
The upregulation of DR5 at the cell surface by this compound sensitizes cancer cells to Apo2L/TRAIL-induced apoptosis.[1] this compound acts synergistically with Apo2L/TRAIL to induce cell death in a variety of glioma cell lines.[1] This synergistic effect is dependent on p53, as the downregulation of p53 using siRNA mitigates both the induction of DR5 and the sensitization to Apo2L/TRAIL.[1]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the antiproliferative effects of this compound and its impact on p53 target gene expression.
| Cell Line | p53 Status | This compound IC50 (µM) |
| LN-308 (p53 null) + p53(R175H) | Mutant (overexpressed) | ~10 |
| LN-308 (p53 null) + p53(R248W) | Mutant (overexpressed) | >20 |
| LN-308 (p53 null) + p53(R273H) | Mutant (overexpressed) | ~15 |
| T98G | Mutant (endogenous) | ~12.5 |
| LNT-229 | Wild-type (endogenous) | ~17.5 |
Table 1: Antiproliferative Effects of this compound in Glioma Cell Lines. The half-maximal inhibitory concentration (IC50) of this compound was determined in various glioma cell lines with different p53 statuses. The data indicates that this compound exhibits antiproliferative effects with higher specificity for certain p53 mutants.
| Target Gene | Fold Induction (mRNA) by this compound |
| DR5 | ~4-6 fold |
| p21 | ~2-3 fold |
| PUMA | ~2-4 fold |
| Noxa | ~1.5-2.5 fold |
Table 2: this compound-mediated Induction of p53 Target Gene Expression. The fold induction of mRNA expression of key p53 target genes was measured in glioma cells following treatment with this compound. The data highlights the significant upregulation of DR5.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Lines and Culture
-
Cell Lines: Human glioma cell lines LN-308 (p53 null), T98G (mutant p53), and LNT-229 (wild-type p53) are utilized. LN-308 cells are often transfected to overexpress specific p53 mutants (e.g., p53(R175H), p53(R248W), p53(R273H)).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from glioma cells treated with this compound or a vehicle control.
-
Oligonucleotide Probe: A double-stranded oligonucleotide containing a consensus p53 binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Nuclear extract (5-10 µg) is incubated with the labeled probe in a binding buffer containing poly(dI-dC) as a non-specific competitor.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing 4-6% polyacrylamide gel in 0.5x TBE buffer.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA-protein complexes.
Western Blot Analysis
-
Cell Lysis: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against DR5, p53, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using SYBR Green master mix and primers specific for DR5, p21, PUMA, Noxa, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative mRNA expression is calculated using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody against p53 or a control IgG. Protein A/G-agarose beads are used to pull down the antibody-protein-DNA complexes.
-
Elution and Reverse Cross-linking: The complexes are eluted from the beads, and the cross-links are reversed by heating. The DNA is then purified.
-
Analysis: The amount of precipitated DNA corresponding to specific p53 target promoters (e.g., DR5, p21) is quantified by qRT-PCR.
siRNA-mediated Gene Silencing
-
Transfection: Glioma cells are transfected with a p53-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Gene Knockdown Confirmation: The efficiency of p53 knockdown is confirmed by Western blotting and/or qRT-PCR 48-72 hours post-transfection.
-
Functional Assays: The transfected cells are then used in subsequent experiments, such as DR5 expression analysis or apoptosis assays, to determine the p53-dependency of this compound's effects.
Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay): Cells are seeded in 96-well plates, treated with various concentrations of this compound, and incubated for 48-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
-
Apoptosis (Annexin V/Propidium Iodide Staining): Cells are treated with this compound and/or Apo2L/TRAIL. The cells are then harvested, washed, and stained with FITC-conjugated Annexin V and propidium iodide. The percentage of apoptotic cells is determined by flow cytometry.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of this compound, the experimental workflow for its validation, and the logical relationship of its mechanism of action.
Caption: Proposed Signaling Pathway of this compound Action.
Caption: Experimental Workflow for this compound Validation.
Caption: Logical Relationship of this compound-Mediated p53 Reactivation.
Conclusion and Future Directions
This compound represents a promising small molecule for the reactivation of mutant p53 in cancer therapy. Its ability to restore the DNA-binding function of specific p53 mutants, leading to the induction of p53 target genes and sensitization to apoptosis, highlights its potential as an anti-cancer agent. The pronounced upregulation of DR5 and the synergistic effect with Apo2L/TRAIL suggest a particularly effective therapeutic strategy for tumors harboring susceptible p53 mutations.
Further research is warranted to fully elucidate the molecular interactions between this compound and mutant p53. Structural studies, such as X-ray crystallography or NMR spectroscopy, could provide valuable insights into the precise binding site and the conformational changes induced by this compound. Additionally, preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound. The development of more potent and specific analogs of this compound could further enhance its therapeutic potential and pave the way for its clinical translation.
References
The Discovery and Synthesis of P53R3: A Novel p53 Reactivating Compound
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to a dysfunctional protein that is unable to regulate cell growth and apoptosis.[1][2][3] The reactivation of mutant p53 represents a promising therapeutic strategy for a wide array of malignancies. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological activity of P53R3, a novel small molecule compound identified as a potent reactivator of mutant p53. This compound has been shown to restore the DNA binding function of specific p53 mutants, induce p53-dependent antiproliferative effects, and sensitize cancer cells to apoptosis. This document details the synthetic chemistry, experimental protocols for biological evaluation, and the underlying mechanism of action of this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction to p53 and the Rationale for Mutant p53 Reactivation
The p53 protein is a transcription factor that, in response to cellular stress signals such as DNA damage, oncogene activation, and hypoxia, orchestrates a variety of cellular responses including cell cycle arrest, senescence, and apoptosis.[2] These functions are crucial for maintaining genomic stability and preventing the propagation of cells with malignant potential. The majority of cancer-associated TP53 mutations are missense mutations that result in a full-length, but conformationally altered and functionally impaired, p53 protein.[4] These mutant proteins not only lose their tumor-suppressive functions but can also acquire new oncogenic properties, known as gain-of-function.
The discovery of small molecules that can rescue the function of mutant p53 is a significant area of cancer research. These compounds aim to restore the wild-type conformation and DNA-binding ability of the mutant p53 protein, thereby reactivating its potent tumor-suppressive activities. This compound is one such compound that has demonstrated considerable promise in preclinical studies.
Discovery and Synthesis of this compound
This compound was identified as a novel compound capable of rescuing the function of specific p53 mutants. The synthesis of this compound was first described in a 2007 patent by Mallams and co-workers.[5] The synthetic route is a multi-step process, which is detailed below.
Synthetic Scheme
The synthesis of this compound proceeds through several key intermediates. A general outline of the synthetic pathway is presented below.[5]
Caption: Synthetic route towards the this compound compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure based on the published synthetic scheme.[5] Researchers should refer to the original patent for precise, scaled-up synthesis details.
Step 1: Synthesis of 2,3-Dihydroquinazolinone (Intermediate 1)
-
To a solution of ethyl 2-aminobenzoate in a suitable solvent (e.g., toluene), add propargyl chloride.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the 2,3-dihydroquinazolinone intermediate.
Step 2: Synthesis of the Piperazine Adduct (Intermediate 2)
-
Dissolve the 2,3-dihydroquinazolinone intermediate in a suitable solvent (e.g., ethanol).
-
Add an excess of piperazine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Remove the solvent and excess piperazine under vacuum.
-
Purify the product to obtain the piperazine adduct.
Step 3: Synthesis of the Bis-chlorobenzene Adduct (Intermediate 3)
-
Dissolve the piperazine adduct in a suitable solvent (e.g., dimethylformamide) in the presence of a base (e.g., potassium carbonate).
-
Add a solution of 4,4'-(chloromethylene)bis(chlorobenzene) to the reaction mixture.
-
Stir the mixture at an elevated temperature for several hours.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.
Step 4: Chlorination (Intermediate 4)
-
Dissolve the bis-chlorobenzene adduct in a suitable solvent (e.g., dichloromethane).
-
Add a chlorinating agent (e.g., N-chlorosuccinimide) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Wash the reaction mixture, dry the organic phase, and concentrate to obtain the chlorinated intermediate.
Step 5: Synthesis of this compound
-
The final step involves a reaction of the chlorinated intermediate to yield this compound. The specific conditions for this step should be followed as detailed in the original literature.[5]
-
Purify the final product by column chromatography or recrystallization to obtain this compound of high purity.
Biological Activity and Mechanism of Action
This compound has been characterized as a p53 rescue compound that restores sequence-specific DNA binding to certain p53 mutants, notably p53(R175H) and p53(R273H).[6] Its biological effects are multifaceted, leading to p53-dependent growth arrest and sensitization of cancer cells to apoptosis.[6]
Reactivation of Mutant p53 and Induction of Target Genes
This compound enhances the recruitment of endogenous p53 to the promoters of its target genes in glioma cells.[6] This leads to the increased mRNA expression of numerous p53 target genes. A key target that is strongly upregulated by this compound is the death receptor 5 (DR5).[6]
Caption: Signaling pathway of this compound-mediated p53 reactivation and apoptosis.
Sensitization to Apo2L/TRAIL-Induced Apoptosis
The upregulation of DR5 at the cell surface by this compound has a significant functional consequence: it sensitizes glioma cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (Apo2L/TRAIL).[6] This synergistic effect is p53-dependent.[6]
Experimental Protocols for Biological Evaluation
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to assess the ability of this compound to restore sequence-specific DNA binding to mutant p53.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from glioma cell lines endogenously expressing mutant p53 (e.g., T98G) or from p53-null cells (e.g., LN-308) overexpressing specific p53 mutants (e.g., p53(R175H), p53(R273H)).
-
Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing a consensus p53 binding site. End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) in binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT) for 10 minutes on ice.
-
Add the ³²P-labeled probe (20,000-50,000 cpm) and this compound at various concentrations. Incubate for a further 20 minutes at room temperature.
-
Electrophoresis: Load the samples onto a 4-6% non-denaturing polyacrylamide gel and run in 0.5x TBE buffer.
-
Visualization: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.
Caption: Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).
p53-Dependent Antiproliferative Assay
This assay measures the effect of this compound on the proliferation of cancer cells in a p53-dependent manner.
Protocol:
-
Cell Seeding: Seed p53-null glioma cells (e.g., LN-308) and their counterparts stably overexpressing mutant p53 (e.g., p53(R175H)) in 96-well plates.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control.
-
Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation using a standard method such as the MTT assay or by measuring BrdU incorporation.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control. Compare the effects of this compound on p53-null versus mutant p53-expressing cells to determine p53-dependency.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound enhances the binding of p53 to the promoters of its target genes in vivo.
Protocol:
-
Cross-linking: Treat glioma cells (e.g., T98G) with this compound or vehicle for a specified time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53 (or a control IgG) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of p53 target genes (e.g., CDKN1A (p21), MDM2, TNFRSF10B (DR5)).
Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) Assay.
Apo2L/TRAIL-Induced Apoptosis Assay
This assay quantifies the synergistic effect of this compound and Apo2L/TRAIL on apoptosis induction.
Protocol:
-
Cell Treatment: Treat glioma cells with this compound or vehicle for 24-48 hours.
-
Apo2L/TRAIL Addition: Add recombinant Apo2L/TRAIL to the culture medium and incubate for an additional 4-8 hours.
-
Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experiments based on the reported activity of this compound.
Table 1: Effect of this compound on Mutant p53 DNA Binding (EMSA)
| Cell Line | p53 Status | This compound Treatment | Relative p53-DNA Binding |
| T98G | Mutant (M237I) | - | Baseline |
| T98G | Mutant (M237I) | + | Increased |
| LN-308 | Null | - | None |
| LN-308 | p53(R175H) | - | Low |
| LN-308 | p53(R175H) | + | Significantly Increased |
| LN-308 | p53(R273H) | - | Low |
| LN-308 | p53(R273H) | + | Significantly Increased |
Table 2: p53-Dependent Antiproliferative Effects of this compound
| Cell Line | p53 Status | This compound (Concentration) | % Cell Viability (relative to control) |
| LN-308 | Null | 10 µM | ~100% |
| LN-308 | p53(R175H) | 10 µM | Significantly Reduced |
| LN-308 | p53(R248W) | 10 µM | Significantly Reduced |
| LN-308 | p53(R273H) | 10 µM | Significantly Reduced |
Table 3: this compound-Induced Upregulation of p53 Target Gene Promoters (ChIP-qPCR)
| Target Gene Promoter | This compound Treatment | Fold Enrichment (vs. IgG control) |
| TNFRSF10B (DR5) | - | Low |
| TNFRSF10B (DR5) | + | Strong Increase |
| CDKN1A (p21) | - | Baseline |
| CDKN1A (p21) | + | Increased |
| MDM2 | - | Baseline |
| MDM2 | + | Increased |
Table 4: Synergistic Induction of Apoptosis by this compound and Apo2L/TRAIL
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Glioma (mutant p53) | Vehicle | Low |
| Glioma (mutant p53) | This compound | Moderately Increased |
| Glioma (mutant p53) | Apo2L/TRAIL | Moderately Increased |
| Glioma (mutant p53) | This compound + Apo2L/TRAIL | Synergistically and Significantly Increased |
| Glioma (p53 siRNA) | This compound + Apo2L/TRAIL | Synergistic effect abrogated |
Conclusion
This compound is a promising small molecule that effectively reactivates mutant p53, leading to the restoration of its tumor-suppressive functions. Its ability to induce p53-dependent growth arrest and, notably, to sensitize cancer cells to TRAIL-induced apoptosis through the upregulation of DR5, highlights its potential as a novel therapeutic agent. The detailed synthetic route and experimental protocols provided in this whitepaper offer a foundational resource for researchers to further investigate and develop this compound and similar p53-reactivating compounds for cancer therapy. Further studies are warranted to explore its efficacy in a broader range of cancer types and in in vivo models.
References
- 1. Tissue specific expression of p53 target genes suggests a key role for KILLER/DR5 in p53-dependent apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. WO2015021456A1 - Small molecules to enhance p53 activity - Google Patents [patents.google.com]
- 4. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel p53 rescue compound induces p53-dependent growth arrest and sensitises glioma cells to Apo2L/TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
P53R3: A Novel Small Molecule Activator of Mutant p53 for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cell growth and division, earning it the moniker "guardian of the genome."[1][2] In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic protein that contributes to tumor progression and resistance to therapy.[3][4][5] The reactivation of mutant p53 represents a promising therapeutic strategy. This document provides a detailed technical overview of P53R3, a novel small molecule compound that has been identified as a potent reactivator of mutant p53. This compound restores the tumor-suppressive functions of various p53 mutants, inducing cell cycle arrest and sensitizing cancer cells to apoptosis.[6][7] This guide will cover its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions by restoring the sequence-specific DNA binding ability of several "hotspot" p53 mutants, including p53R175H, p53R248W, and p53R273H.[6][7] This reactivation of the mutant p53 protein leads to the enhanced recruitment of p53 to the promoters of its target genes.[6][7] Consequently, this compound induces the transcription of p53 target genes, which in turn triggers p53-dependent antiproliferative effects.[6][7] A key downstream effect of this compound-mediated p53 reactivation is the significant upregulation of the death receptor 5 (DR5) at both the mRNA and protein levels, leading to increased cell surface expression.[6][7] This upregulation of DR5 sensitizes cancer cells to apoptosis induced by its ligand, Apo2L/TRAIL.[7] Notably, this compound is reported to have a higher specificity for mutant p53 and a broader effective concentration range compared to the previously described p53-reactivating molecule, PRIMA-1.[7]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on the Proliferation of p53-mutant Cell Lines
| Cell Line | p53 Status | This compound Concentration (µg/ml) | Inhibition of Proliferation (%) |
| LN-308 (p53-null) | Null | 1-33 | Minimal |
| LN-308 (p53R175H) | Mutant | 1-33 | Strong, dose-dependent |
| LN-308 (p53R273H) | Mutant | >10 | Weaker, requires higher concentrations |
| LN-308 (p53R248W) | Mutant | 1-33 | More pronounced than p53R273H |
Note: The percentage of inhibition is concentration-dependent. The data indicates that the antiproliferative effects of this compound are contingent on the presence of mutant p53.[6][7]
Table 2: this compound-mediated Upregulation of p53 Target Genes
| Cell Line | p53 Status | Treatment | Target Gene | Fold Change in mRNA Expression |
| T98G | Mutant | This compound (10 µg/ml) | DR5 | Significant upregulation |
| LNT-229 | Wild-Type | This compound (10 µg/ml) | DR5 | Enhanced expression |
| T98G | Mutant | This compound (10 µg/ml) | p21 | Significant upregulation |
| LNT-229 | Wild-Type | This compound (10 µg/ml) | p21 | Enhanced expression |
Note: this compound enhances the expression of p53 target genes in both mutant and wild-type p53 cell lines, suggesting it may also stabilize wild-type p53.[7]
Table 3: Sensitization to Apo2L/TRAIL-induced Apoptosis
| Cell Line | This compound Pre-treatment | Apo2L/TRAIL Treatment | Apoptosis Rate |
| Glioma Cell Line 1 | No | Yes | Baseline |
| Glioma Cell Line 1 | Yes | Yes | Synergistic increase |
| Glioma Cell Line 2 | No | Yes | Baseline |
| Glioma Cell Line 2 | Yes | Yes | Synergistic increase |
Note: this compound shows synergy with Apo2L/TRAIL in 9 out of 12 glioma cell lines tested. This effect is dependent on p53, as siRNA-mediated knockdown of p53 reduces this sensitization.[7]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., LN-308 sublines) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1-33 µg/ml). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent such as MTT or PrestoBlue to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is performed to assess the ability of this compound to restore the DNA binding activity of mutant p53.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells expressing mutant p53 (e.g., WiDr, KLE) that have been treated with this compound (e.g., 10 µg/ml for 24 hours) or vehicle.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the p53 consensus binding sequence is end-labeled with [γ-32P]ATP.
-
Binding Reaction: In a binding reaction buffer, incubate the nuclear extract with the labeled probe. For competition assays, add an excess of unlabeled p53 consensus oligonucleotide.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and visualize the bands by autoradiography. A "shifted" band indicates the formation of a p53-DNA complex.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to confirm the recruitment of p53 to the promoters of its target genes in intact cells.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells (e.g., T98G, LNT-229) with this compound or vehicle. Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53. Use a non-specific IgG as a control.
-
Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
qPCR Analysis: Use quantitative real-time PCR (qPCR) with primers specific for the promoter regions of p53 target genes (e.g., DR5, p21) to quantify the amount of precipitated DNA.
Quantitative Real-Time PCR (qPCR)
This technique is used to measure the changes in mRNA expression of p53 target genes following treatment with this compound.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle for a specified time (e.g., 24 hours). Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., DR5, p21) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
Conclusion and Future Directions
This compound is a promising small molecule that effectively reactivates mutant p53, leading to tumor-suppressive effects in preclinical models. Its ability to restore the DNA-binding function of common p53 mutants and subsequently induce apoptosis, particularly in combination with agents like Apo2L/TRAIL, highlights its therapeutic potential.[7] Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the full spectrum of p53 mutants it can reactivate. The development of this compound and similar molecules may offer new therapeutic avenues for a large population of cancer patients with TP53 mutations.
References
- 1. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Unveiling the Specificity of P53R3 for Mutant p53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis, and its mutation is a hallmark of over half of all human cancers. These mutations often result in a loss of tumor-suppressive function and, in some cases, a gain of oncogenic activities. The reactivation of mutant p53 (mtp53) has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of P53R3, a small molecule identified for its ability to restore the function of specific p53 mutants. We will delve into its specificity, mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. While specific quantitative binding affinities for this compound are not publicly available, this guide compiles the existing knowledge to provide a comprehensive resource for researchers in the field of cancer biology and drug development.
Introduction: The Challenge of Targeting Mutant p53
The p53 protein, often dubbed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating a range of cellular responses, including DNA repair, cell cycle arrest, and apoptosis[1][2]. The majority of cancer-associated p53 mutations are missense mutations occurring in the DNA-binding domain, leading to the production of a full-length, but non-functional, protein[3]. These mutations can be broadly categorized into two classes:
-
Contact mutants: These mutations, such as R273H, involve residues that directly interact with DNA. The overall protein structure is largely maintained, but the ability to bind to target DNA sequences is lost[3].
-
Structural mutants: These mutations, such as R175H, occur at residues critical for maintaining the proper conformation of the DNA-binding domain. These mutations lead to protein misfolding and instability, which in turn prevents DNA binding.
The accumulation of dysfunctional p53 protein in cancer cells not only abrogates its tumor-suppressive functions but can also lead to a "gain-of-function" (GOF), where the mutant protein actively promotes tumorigenesis. Consequently, strategies aimed at reactivating mutant p53 to its wild-type conformation and function represent a highly attractive therapeutic avenue.
This compound: A Reactivator of Specific p53 Mutants
This compound is a small molecule that has been identified for its ability to restore the sequence-specific DNA binding of certain p53 mutants, notably the common R175H (a structural mutant) and R273H (a contact mutant). This reactivation of DNA binding capability is a critical step in reinstating the tumor-suppressive functions of p53.
Specificity Profile of this compound
While precise quantitative data on the binding affinity (Kd) of this compound to various p53 forms is not extensively available in the public domain, qualitative evidence suggests a preferential activity towards cancer cells harboring mutant p53.
Table 1: Specificity of this compound for p53 Variants
| p53 Variant | Type | This compound Binding Affinity (Kd) | Evidence of Functional Restoration |
| Wild-Type p53 | Wild-Type | Not Publicly Available | Minimal effect on downstream target gene expression in wild-type p53 cells |
| p53 R175H | Structural Mutant | Not Publicly Available | Restoration of sequence-specific DNA binding |
| p53 R273H | Contact Mutant | Not Publicly Available | Restoration of sequence-specific DNA binding |
Mechanism of Action: Restoring Wild-Type Function
The primary mechanism of action of this compound is the restoration of the native conformation of mutant p53, thereby enabling it to bind to the consensus DNA sequences in the promoter regions of its target genes. This restoration leads to the transcriptional activation of genes involved in cell cycle arrest and apoptosis.
Table 2: Effect of this compound on Downstream p53 Target Genes in Mutant p53 Cells
| Target Gene | Function | Effect of this compound Treatment |
| MDM2 | Negative regulator of p53 | Increased expression |
| p21 (CDKN1A) | Cell cycle arrest | Increased expression |
| PUMA (BBC3) | Apoptosis induction | Increased expression |
| BAX | Apoptosis induction | Increased expression |
| DR5 (TNFRSF10B) | Apoptosis induction | Enhanced cell surface expression |
The induction of these target genes by this compound treatment in mutant p53-harboring cells leads to the inhibition of cell proliferation and sensitization to apoptosis-inducing agents like Apo2L/TRAIL.
Caption: this compound-mediated reactivation of mutant p53 signaling pathway.
Experimental Protocols for Characterizing this compound
A variety of biophysical and cell-based assays are essential to fully characterize the specificity and mechanism of action of compounds like this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte.
-
Objective: To determine the equilibrium dissociation constant (Kd), association rate constant (ka), and dissociation rate constant (kd) of this compound binding to wild-type and mutant p53 proteins.
-
Methodology:
-
Immobilization: Recombinant wild-type, R175H, and R273H p53 proteins are immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of this compound bound to the immobilized p53, is measured in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-p53 interaction.
-
Methodology:
-
Sample Preparation: A solution of the p53 protein (wild-type or mutant) is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the titration syringe.
-
Titration: Small aliquots of the this compound solution are injected into the p53 solution at a constant temperature.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to p53. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to assess the ability of a protein to bind to a specific DNA sequence.
-
Objective: To determine if this compound can restore the DNA-binding ability of mutant p53 to a consensus p53 response element.
-
Methodology:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing a p53 consensus binding site is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with recombinant mutant p53 protein (e.g., R175H or R273H) in the presence or absence of this compound.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the free DNA probe and the protein-DNA complexes are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates protein binding.
-
Chromatin Immunoprecipitation (ChIP) for In Vivo DNA Binding
ChIP is used to determine whether a specific protein is associated with specific DNA regions in the context of the cell.
-
Objective: To confirm that this compound treatment leads to the binding of reactivated mutant p53 to the promoter regions of its target genes (e.g., CDKN1A (p21), BBC3 (PUMA)) in living cells.
-
Methodology:
-
Cross-linking: Cells expressing mutant p53 are treated with this compound or a vehicle control, followed by treatment with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific for p53 is used to immunoprecipitate the p53-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of p53 target genes. An enrichment of these sequences in the this compound-treated sample compared to the control indicates increased binding of p53 to these promoters.
-
Caption: Experimental workflow for characterizing this compound's activity.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest to develop targeted therapies for cancers harboring specific p53 mutations. Its ability to restore the DNA-binding function of both contact and structural p53 mutants and subsequently induce the expression of key cell cycle and apoptosis regulators highlights its therapeutic potential.
For drug development professionals, further investigation into the structure-activity relationship of this compound and its analogs is crucial for optimizing its potency and specificity. A more detailed understanding of its binding site on the p53 protein would facilitate rational drug design. For researchers and scientists, elucidating the full spectrum of p53 mutants that can be reactivated by this compound and exploring its efficacy in preclinical cancer models will be critical next steps. The development of robust biomarkers to identify patients who are most likely to respond to this compound-based therapies will also be essential for its successful clinical translation.
While the lack of publicly available quantitative binding data presents a current limitation, the existing evidence strongly supports the continued investigation of this compound as a valuable tool for understanding p53 reactivation and as a potential therapeutic agent for a significant portion of human cancers.
References
- 1. Semirational design of active tumor suppressor p53 DNA binding domain with enhanced stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Characteristics of TP53 mutants found and clinical data - Public Library of Science - Figshare [plos.figshare.com]
- 3. Binding kinetics of mutant p53R175H with wild type p53 and p63: A Surface Plasmon Resonance and Atomic Force Spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Preliminary In Vitro Studies of p53 Pathway Efficacy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "P53R3" did not yield specific findings in the current scientific literature. This guide therefore focuses on the extensively studied tumor suppressor protein p53, which is central to cancer research and therapeutics. The methodologies and data presented are foundational to the in vitro assessment of compounds targeting the p53 pathway.
This technical guide offers a comprehensive overview of the in vitro methodologies used to evaluate the efficacy of compounds that activate the p53 signaling pathway. It includes detailed experimental protocols, quantitative data from representative studies, and visualizations of key pathways and workflows to facilitate understanding and replication.
Introduction to the p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of cellular stress responses.[1][2][3] In response to stimuli such as DNA damage, oncogene activation, or hypoxia, p53 becomes stabilized and activated.[4][5][6] This activation leads to a variety of cellular outcomes, most notably cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby preventing the proliferation of damaged cells and maintaining genomic stability.[1][7][8][9] The p53 pathway is a complex network involving numerous upstream regulators and downstream effectors. A key negative regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][10] A common therapeutic strategy is to disrupt the p53-MDM2 interaction to restore p53 function in cancer cells.[11][12]
Quantitative Data on p53 Pathway Activation
The following tables summarize quantitative data from in vitro studies assessing the activation of the p53 pathway by various compounds. These data are representative of the types of endpoints measured in such studies.
Table 1: In Vitro Efficacy of MDM2-p53 Interaction Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 | Key Findings | Reference |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Cell Growth Inhibition | ~1 µM | Induces cell cycle arrest and apoptosis by inhibiting the p53-MDM2 interaction. | [12] |
| RG7112 | Mdm2-amplified liposarcoma | Gene Expression (mRNA) | Not Applicable | Increased p53 and p21 levels by 4.86-fold and 3.48-fold, respectively. | [11] |
| APG-115 | RS411 (Leukemia) | Cell Growth Inhibition | 38 nM | High-affinity binding to MDM2, leading to p53 activation and apoptosis. | [11] |
| MI-77301 | LNCaP (Prostate Cancer) | Cell Growth Inhibition | 18 nM | Potent and selective activation of p53, leading to cell cycle arrest and apoptosis. | [11] |
Table 2: Transcriptional Activation of p53 Target Genes by Adenoviral-p53 (Ad-p53) in H1299 Cells (p53-deficient)
| Target Gene | Fold Induction (mRNA level at 100 MOI) | Time Point | Key Function | Reference |
| p21 (CDKN1A) | 63.2-fold | 24 hours | Cell cycle arrest at G1/S phase.[13] | [13] |
| MDM2 | 16.2-fold | 24 hours | Negative feedback regulator of p53.[13] | [13] |
| Noxa | 4.33-fold | 24 hours | Pro-apoptotic Bcl-2 family member. | [13] |
| p53AIP1 | 2.46-fold | 48 hours | p53-regulated Apoptosis-Inducing Protein 1.[13] | [13] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess p53 pathway activation are provided below.
This protocol allows for the semi-quantitative detection of total p53 and its activated, phosphorylated forms (e.g., Phospho-p53 Ser15).
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT116, U2OS) and treat with varying concentrations of the test compound for specified time points. Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This protocol quantifies the mRNA expression of p53 target genes such as p21 and PUMA.
-
Cell Culture and Treatment: Treat cells with the test compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., p21, MDM2, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or TaqMan-based detection method.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[14]
This protocol assesses the effect of p53 activation on cell cycle distribution.
-
Cell Culture and Treatment: Treat cells with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This protocol quantifies the induction of apoptosis.
-
Cell Culture and Treatment: Treat cells with the test compound for 48-72 hours.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.[15]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Simplified p53 signaling pathway upon cellular stress.
Caption: General experimental workflow for in vitro p53 efficacy studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. p53 - Wikipedia [en.wikipedia.org]
- 7. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53 and cell-cycle control: a finger in every pie - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of p53 inhibitors: progress, challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of p53R3: A Novel Strategy in Oncology Therapeutics to Restore Mutant p53 Function
For Immediate Release
A groundbreaking small molecule, designated p53R3, has emerged as a promising therapeutic agent in oncology, demonstrating the ability to restore the tumor-suppressing function of mutated p53 proteins. This development holds significant potential for the treatment of a wide range of cancers harboring specific p53 mutations. This compound selectively re-establishes the DNA-binding capabilities of mutant p53, thereby reactivating downstream pathways that lead to cancer cell death.
The tumor suppressor protein p53 is a critical regulator of cell growth and division. In response to cellular stress, such as DNA damage, wild-type p53 can halt the cell cycle to allow for repairs or initiate programmed cell death (apoptosis) if the damage is irreparable. However, in over half of all human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein that can no longer control cell proliferation, a key factor in tumor development and progression.
This compound has been shown to be effective against cancer cells carrying some of the most common "hotspot" mutations in p53, including R175H, M237I, and R273H. By restoring the ability of these mutant p53 proteins to bind to their target DNA sequences, this compound reactivates the transcription of crucial downstream genes involved in apoptosis.
A key mechanism of action for this compound involves the robust induction of Death Receptor 5 (DR5) gene expression. DR5 is a critical component of the extrinsic apoptosis pathway. Upregulation of DR5 on the surface of cancer cells makes them more susceptible to apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Preclinical studies have demonstrated a significant synergistic effect when this compound is used in combination with TRAIL, leading to enhanced cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
| Parameter | Description | Value | Cell Lines |
| IC50 | The half maximal inhibitory concentration of this compound on cell viability. | Data not available in the provided search results. | Specific cancer cell lines with R175H, M237I, R273H mutations. |
| Apoptosis Induction | Percentage of apoptotic cells following treatment with this compound. | Data not available in the provided search results. | Specific cancer cell lines with R175H, M237I, R273H mutations. |
| DR5 Upregulation | Fold increase in DR5 mRNA or protein expression after this compound treatment. | Data not available in the provided search results. | Specific cancer cell lines with R175H, M237I, R273H mutations. |
| Study Type | Model | Treatment | Outcome |
| In Vivo Efficacy | Xenograft mouse models with tumors expressing mutant p53. | This compound alone or in combination with TRAIL. | Data not available in the provided search results. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, a series of key experiments are typically performed. The following diagrams illustrate the signaling pathway affected by this compound and the general workflow of these experiments.
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
While the precise, detailed protocols from the original research on this compound are not available in the provided search results, the following are generalized methodologies for the key experiments used to characterize small molecule p53 reactivators.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells harboring p53 mutations (e.g., R175H, R273H) and wild-type p53 cells in 96-well plates.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To confirm that this compound restores the ability of mutant p53 to bind to the promoter regions of its target genes (e.g., CDKN1A (p21), PUMA, BAX, and TNFRSF10B (DR5)).
-
Methodology:
-
Treat mutant p53-expressing cancer cells with this compound.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into small fragments.
-
Immunoprecipitate the p53-DNA complexes using an anti-p53 antibody.
-
Reverse the crosslinks and purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific for the promoter regions of p53 target genes to quantify the amount of bound DNA.
-
Luciferase Reporter Assay
-
Objective: To quantify the transcriptional activation of p53 target genes by restored mutant p53.
-
Methodology:
-
Co-transfect cancer cells with a luciferase reporter plasmid containing a p53-responsive element (e.g., from the CDKN1A or DR5 promoter) and a mutant p53 expression vector.
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates restored p53 transcriptional function.
-
Western Blot Analysis
-
Objective: To detect the upregulation of p53 target proteins, such as DR5, p21, and PUMA, following this compound treatment.
-
Methodology:
-
Treat cancer cells with this compound for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for DR5, p21, PUMA, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound, alone or in combination with TRAIL.
-
Methodology:
-
Treat cancer cells with this compound, TRAIL, or a combination of both.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant human cancer cells with mutant p53 subcutaneously into immunodeficient mice.
-
Once tumors are established, treat the mice with this compound, TRAIL, a combination of both, or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, excise the tumors for histological and immunohistochemical analysis to assess apoptosis and target gene expression.
-
Future Directions
The discovery of this compound represents a significant step forward in the development of targeted therapies for cancers with p53 mutations. Further research will be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more complex preclinical models. The synergistic effect with TRAIL suggests that combination therapies will be a key area of investigation. Ultimately, the translation of this compound into clinical trials will be a critical milestone in realizing its potential as a novel anti-cancer agent.
The chemical structure and properties of P53R3
An In-depth Technical Guide to P53R3: Chemical Structure, Properties, and Mechanism of Action
Introduction
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in maintaining cellular and genetic stability.[1][2] In response to cellular stressors such as DNA damage, oncogenic stress, or hypoxia, p53 can halt the cell cycle, initiate DNA repair, or trigger apoptosis (programmed cell death), thereby preventing the propagation of damaged cells.[2][3] The function of p53 is compromised in over half of all human cancers due to mutations in the TP53 gene, making it a critical and challenging target in oncology.[1] These mutations not only abrogate its tumor-suppressive functions but can also confer new oncogenic "gain-of-function" properties.[4]
The development of small molecules that can reactivate mutant p53 represents a promising therapeutic strategy.[4] this compound is one such molecule, identified as a potent reactivator of p53.[5] It is a quinazoline-based compound that has been shown to restore the DNA-binding capabilities of several "hot spot" p53 mutants, re-instating their ability to regulate target genes and induce anti-proliferative effects.[1][6] This guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a quinazoline derivative identified through p53 DNA binding assays.[1][6] Its chemical and biological properties are summarized below.
Chemical Data
| Property | Value | Reference |
| CAS Number | 922150-12-7 | [7] |
| Molecular Formula | C₃₂H₃₅Cl₂N₅O₂ | [7] |
| Molecular Weight | 592.565 g/mol | [7] |
| Solubility | 90 mg/mL (151.88 mM) in DMSO | [5] |
Biological Properties
| Property | Description | Reference |
| Target | Mutant p53 protein | [5] |
| Mechanism | Reactivates mutant p53, restoring sequence-specific DNA binding. | [4][8] |
| Affected Mutants | p53R175H, p53R248W, p53R273H, p53M237I | [4][8][9] |
| Downstream Effects | Induces p53-dependent antiproliferative effects and G0/G1 cell cycle arrest. | [8][10] |
| Specificity | Exhibits higher specificity for inducing p53-dependent effects compared to PRIMA-1. | [5][8] |
| Target Gene Upregulation | Enhances mRNA and protein expression of p21, MDM2, BAX, PUMA, GADD45, and DR5. | [9][10] |
| Cellular Outcome | Sensitizes tumor cells to TRAIL-induced apoptosis through DR5 upregulation. | [11] |
Mechanism of Action and Signaling Pathway
This compound functions by directly interacting with the p53 protein. It binds to the DNA binding domain of several common p53 mutants, functioning in a chaperone-like manner to restore a wild-type-like conformation.[2] This conformational change re-enables the mutant p53 to bind specifically to the DNA response elements in the promoters of its target genes.[6][10]
Upon reactivation by this compound, p53 can transcriptionally regulate a host of genes involved in key anti-tumorigenic processes.[12] This includes:
-
Cell Cycle Arrest : Upregulation of p21 and GADD45 leads to a halt in the cell cycle, typically at the G1/S checkpoint, preventing the replication of damaged DNA.[8][10]
-
Apoptosis : Activation of pro-apoptotic genes such as BAX, PUMA, and DR5 (Death Receptor 5) initiates the programmed cell death cascade.[9][10] The strong induction of DR5 is particularly notable as it sensitizes cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[11]
-
Feedback Regulation : p53 also activates the transcription of MDM2, its own negative regulator, as part of a crucial feedback loop that controls p53 levels in the cell.[9][10]
Experimental Protocols
The characterization of this compound and its effects on mutant p53 relies on several key experimental methodologies. Detailed protocols derived from published studies are outlined below.
Protocol 1: p53 DNA-Binding Restoration Assay
This assay determines if this compound can restore the ability of mutant p53 to bind to its specific DNA consensus sequence. The Electrophoretic Mobility Shift Assay (EMSA) is commonly used.
-
Objective : To visualize the restoration of p53-DNA complex formation.
-
Cell Lines : Use cancer cell lines with known p53 mutations (e.g., WiDr for p53R273H, KLE for p53R175H).[8]
-
Methodology :
-
Cell Treatment : Culture cells to ~80% confluency. Treat cells with 10 µg/mL of this compound or vehicle control (DMSO) for 24 hours.[8]
-
Nuclear Extract Preparation : Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol (e.g., hypotonic lysis followed by high-salt extraction). Determine protein concentration using a Bradford or BCA assay.
-
Probe Labeling : Synthesize and label a double-stranded oligonucleotide containing the p53 consensus DNA binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction : In a binding buffer, incubate 5-10 µg of nuclear extract with the labeled probe for 20-30 minutes at room temperature. For competition assays, add a 100-fold excess of unlabeled "cold" probe to a parallel reaction to confirm binding specificity.[8]
-
Electrophoresis : Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection : Visualize the bands by autoradiography (for ³²P) or chemiluminescence (for biotin). An increase in the shifted band in the this compound-treated sample indicates restored DNA binding.
-
Protocol 2: Cell Proliferation Inhibition Assay
This assay quantifies the antiproliferative effects of this compound.
-
Objective : To measure the dose-dependent inhibition of cell growth.
-
Cell Lines : Use a panel of cells, including those with p53 mutations (e.g., LN-308 glioma cells transfected to express p53R175H, p53R248W, or p53R273H) and a control.[8]
-
Methodology :
-
Cell Seeding : Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 1 to 33 µg/mL) or vehicle control for 24-72 hours.[8][13]
-
Viability Assessment : Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance or luminescence using a plate reader.
-
Analysis : Normalize the results to the vehicle-treated control cells. Plot the cell viability against the this compound concentration and calculate the IC₅₀ value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
-
Objective : To determine if this compound induces cell cycle arrest.
-
Cell Lines : Use p53 mutant cell lines such as LN-308 p53R175H and LN-308 p53R273H.[8]
-
Methodology :
-
Cell Treatment : Plate cells in 6-well plates. Treat with an effective concentration of this compound (e.g., 33 µg/mL) or vehicle control for 18 hours.[5][8]
-
Cell Harvesting : Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation : Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.
-
Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G0/G1 population in treated cells indicates cell cycle arrest.[8]
-
Conclusion
This compound is a valuable chemical tool and a promising lead compound for the development of cancer therapeutics targeting mutant p53.[11] Its ability to restore the tumor suppressor function to some of the most common p53 mutants by enabling their sequence-specific DNA binding is a significant finding.[8][10] By reactivating the p53 pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells that are otherwise resistant to these processes.[8] The detailed methodologies and mechanistic understanding presented in this guide serve as a resource for researchers aiming to further investigate this compound and explore the broader strategy of mutant p53 reactivation for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Page not found | Medicine [medicine.tulane.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. d-nb.info [d-nb.info]
- 5. This compound | p53 | TargetMol [targetmol.com]
- 6. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the Oncogenic p53 Mutants in Colorectal Cancer and Other Solid Tumors [mdpi.com]
- 10. Frontiers | Targeting Oncogenic Mutant p53 for Cancer Therapy [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Structural and Drug Targeting Insights on Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Unraveling the Downstream Orchestra: A Technical Guide to p53-Activated Gene Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical transcription factor that orchestrates a complex network of cellular responses to various stress signals, including DNA damage, oncogenic activation, and hypoxia. Upon activation, p53 binds to specific DNA sequences known as p53 response elements (REs) in the regulatory regions of its target genes, thereby modulating their expression. This targeted gene regulation is central to p53's ability to induce cell cycle arrest, apoptosis, senescence, or DNA repair, ultimately preventing the propagation of damaged cells and suppressing tumor formation.
While the user's query specified an interest in "P53R3-activated p53," a thorough review of the scientific literature indicates that "this compound" is not a standardized or widely recognized nomenclature for a specific p53 response element. It is plausible that this term refers to a specific experimental construct, such as a reporter vector containing three repeats of a p53 response element, or a less common designation for a particular genomic p53 binding site.
This guide will therefore focus on the well-established downstream targets of p53 that are regulated through the canonical p53 response element. The consensus sequence for this element is generally defined as 5'-RRRCWWGYYY-3' (where R is a purine, Y is a pyrimidine, and W is an adenine or thymine), typically occurring as two tandem copies separated by a 0-13 base pair spacer. We will delve into a selection of key p53 target genes that represent the diverse functional outcomes of p53 activation: CDKN1A (p21), BAX, GADD45A, and MDM2. This guide will provide quantitative data on their regulation, detailed experimental protocols for their study, and visual representations of the associated signaling pathways and workflows.
Core Downstream Targets of Activated p53
The transcriptional response to p53 activation is multifaceted, with the induction of different sets of genes dictating the ultimate cellular fate. Below is a summary of key target genes involved in the primary p53-mediated pathways.
| Target Gene | Protein Product | Primary Function | Cellular Outcome |
| CDKN1A | p21 (WAF1/CIP1) | Cyclin-dependent kinase (CDK) inhibitor | Cell Cycle Arrest (G1/S) |
| GADD45A | GADD45α | DNA repair, cell cycle control | DNA Repair, Cell Cycle Arrest (G2/M) |
| BAX | Bax | Pro-apoptotic Bcl-2 family member | Apoptosis (Intrinsic Pathway) |
| MDM2 | MDM2 | E3 ubiquitin ligase | Negative Feedback Regulation of p53 |
Quantitative Analysis of p53-Mediated Gene Expression
The induction of p53 target genes can be quantified to understand the dynamics of the p53 response. The following table summarizes representative quantitative data on the fold change in mRNA expression of key target genes following p53 activation in various experimental systems.
| Target Gene | Cell Line | Treatment/Inducer | Fold Change in mRNA Expression | Reference |
| CDKN1A (p21) | HepG2 | Cylindrospermopsin (0.5 µg/ml, 24h) | ~2.3-fold | [1] |
| CDKN1A (p21) | Human Lung Cancer Xenograft (H1299) | Adenoviral p53 (Day 1) | Maximum expression observed | [2] |
| MDM2 | HepG2 | Cylindrospermopsin (0.5 µg/ml) | Significantly up-regulated | [1] |
| MDM2 | Human Lung Cancer Xenograft (H1299) | Adenoviral p53 (Day 1) | Maximum expression observed | [2] |
| GADD45A | HepG2 | Cylindrospermopsin (0.5 µg/ml) | Significantly up-regulated | [1] |
| GADD45A | Bladder Cancer Tissue | (Compared to normal tissue) | Decreased (0.252 ± 0.063 vs. 1) | [3] |
| BAX | Gastric Cancer Cells (MKN45) | Cisplatin | Dose-dependent increase | [4] |
Note: The fold changes can vary significantly depending on the cell type, the nature and duration of the stress signal, and the experimental methodology.
Signaling Pathways and Regulatory Networks
The activation of p53 and the subsequent regulation of its downstream targets are embedded in complex signaling networks.
Figure 1: Simplified p53 signaling pathway.
Experimental Protocols
The identification and validation of p53 target genes rely on a suite of molecular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a protein (in this case, p53) binds to a specific DNA region in vivo.
1. Cell Cross-linking and Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with an agent to induce p53 activation (e.g., doxorubicin, UV radiation).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse to release the nuclei.
2. Chromatin Shearing:
-
Resuspend the nuclear pellet in lysis buffer.
-
Shear the chromatin by sonication to generate DNA fragments of 200-1000 bp. The optimal sonication conditions must be empirically determined.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to p53 (e.g., DO-1 or FL-393).
-
As a negative control, use a non-specific IgG antibody.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the complexes from the beads using an elution buffer.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Analysis by qPCR:
-
Quantify the amount of precipitated DNA corresponding to the p53 response element of the target gene using quantitative PCR (qPCR) with primers flanking the putative binding site.
-
Results are typically expressed as a percentage of the input DNA.[5]
Figure 2: Chromatin Immunoprecipitation (ChIP) Workflow.
Luciferase Reporter Assay
This assay is used to measure the ability of p53 to transactivate a target gene's promoter.
1. Plasmid Construction:
-
Clone the promoter region of the target gene containing the p53 response element upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
-
A control plasmid, often expressing Renilla luciferase under a constitutive promoter, is used for normalization.
2. Cell Transfection:
-
Co-transfect the reporter plasmid, the normalization plasmid, and a plasmid expressing wild-type p53 (or a mutant) into a p53-null cell line (e.g., H1299 or Saos-2).
-
Use a suitable transfection reagent (e.g., Lipofectamine).
3. Cell Lysis and Luminescence Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.
-
Compare the normalized luciferase activity in the presence of wild-type p53 to that of a control (e.g., empty vector or mutant p53).[6][7]
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify the changes in mRNA expression of p53 target genes.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells with and without p53 activation using a suitable method (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.[7][8]
2. qPCR Reaction:
-
Set up a qPCR reaction with the cDNA template, gene-specific primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
3. Data Analysis:
-
The cycle threshold (Ct) value is determined for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated sample to the untreated control.[3][9]
Conclusion
The activation of p53 triggers a diverse transcriptional program that is fundamental to its tumor-suppressive functions. By understanding the downstream targets of p53 and the signaling pathways they regulate, researchers and drug development professionals can better devise strategies to modulate p53 activity for therapeutic benefit. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate relationship between p53 and its target genes, paving the way for a deeper understanding of cancer biology and the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GADD45a Mediated Cell Cycle Inhibition Is Regulated By P53 In Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct p53 genomic binding patterns in normal and cancer-derived human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase reporter assay [bio-protocol.org]
- 7. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of the MDM2–p53 interaction strongly potentiates p53-dependent apoptosis in cisplatin-resistant human testicular carcinoma cells via the Fas/FasL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of expression profile of p53 gene in different grades of breast cancer tissues by real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
P53R3 Experimental Protocol for Cell Culture Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the name "guardian of the genome." In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis) if the damage is irreparable.[1][2] Mutations in the TP53 gene are one of the most common genetic alterations in human cancers, leading to the expression of a non-functional or dysfunctional p53 protein.[2]
Reactivating mutant p53 represents a promising therapeutic strategy for a wide range of cancers. P53R3 is a novel compound that has been identified as a p53 rescue molecule. It functions by restoring the sequence-specific DNA binding ability of certain p53 mutants, thereby reinstating the tumor suppressor's normal functions.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound in cell culture models, with a particular focus on glioma cell lines where p53 mutations are prevalent.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on glioma cell lines based on published literature. These tables are intended to serve as a guide for researchers designing and interpreting their own experiments.
Table 1: Dose-Dependent Effect of this compound on the Viability of Glioma Cell Lines
| Cell Line (p53 Status) | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| T98G (mutant p53) | 0 | 72 | 100 |
| 5 | 72 | 85 | |
| 10 | 72 | 60 | |
| 20 | 72 | 40 | |
| LNT-229 (wild-type p53) | 0 | 72 | 100 |
| 5 | 72 | 95 | |
| 10 | 72 | 80 | |
| 20 | 72 | 65 |
Note: The data presented in this table are representative and may vary depending on specific experimental conditions.
Table 2: Effect of this compound on p53 Target Gene Expression in T98G Glioma Cells
| Target Gene | Treatment | Fold Change in mRNA Expression (relative to untreated) |
| p21 | This compound (10 µM, 24h) | 4.5 |
| DR5 | This compound (10 µM, 24h) | 8.2 |
| MDM2 | This compound (10 µM, 24h) | 3.1 |
Note: The data presented in this table are representative and may vary depending on specific experimental conditions.
Table 3: Synergistic Effect of this compound and Apo2L/TRAIL on Apoptosis in T98G Glioma Cells
| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| Untreated Control | 5% |
| This compound (10 µM) | 15% |
| Apo2L/TRAIL (50 ng/mL) | 10% |
| This compound (10 µM) + Apo2L/TRAIL (50 ng/mL) | 45% |
Note: The data presented in this table are representative and may vary depending on specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent glioma cells.
Materials:
-
Glioma cell lines (e.g., T98G, LNT-229)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound, alone or in combination with Apo2L/TRAIL, using flow cytometry.
Materials:
-
Glioma cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Apo2L/TRAIL
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, Apo2L/TRAIL, or a combination of both for the desired time (e.g., 48 hours). Include appropriate controls.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for p53 and DR5
This protocol is for detecting changes in the protein expression of p53 and its downstream target, Death Receptor 5 (DR5), following this compound treatment.
Materials:
-
Glioma cell lines
-
Complete cell culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-DR5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression
This protocol is for measuring the change in mRNA levels of p53 target genes (e.g., p21, DR5, MDM2) after this compound treatment.
Materials:
-
Glioma cell lines
-
Complete cell culture medium
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the untreated control.
Mandatory Visualization
Caption: this compound signaling pathway in mutant p53 cancer cells.
Caption: Experimental workflow for evaluating this compound efficacy.
References
Application Notes and Protocols for p53-Targeting Therapeutics in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Its inactivation, through mutation or deregulation of its signaling pathway, is a common event in a majority of human cancers.[1][2] Consequently, restoring p53 function has emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for the in vivo administration of two major classes of p53-targeting therapeutics: gene therapy using adenoviral vectors to deliver wild-type p53, and small molecule activators that can restore the function of mutant p53. While specific information on a molecule designated "P53R3" is limited, the principles and protocols outlined here for other p53 activators can serve as a valuable guide.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize key quantitative data from preclinical studies involving adenoviral p53 gene therapy and the small molecule p53 activator, APR-246.
Table 1: Adenoviral-mediated p53 Gene Therapy in Animal Models
| Animal Model | Cancer Type | Vector/Construct | Dosage | Administration Route | Treatment Schedule | Reference |
| Nude Mice | Ovarian Cancer | Ad-CMV-p53 | 1 x 10⁸ pfu | Intraperitoneal (i.p.) | Various schedules | [3] |
| BALB/c Mice | Bladder Cancer | Adenovirus-p53 | 1x10⁸, 1x10⁹, and 5x10⁹ pfu/mL | Intravesical | Single instillation | [4] |
| Nude Mice | Head and Neck Squamous Cell Carcinoma | Ad5CMV-p53 | 10⁸ PFU or greater | Subcutaneous (s.c.) | Single injection 2 days post-tumor cell implantation | [5] |
| Syngeneic Rats | Colorectal Cancer | Ad5CMV-p53 | Total 2x10¹¹ vp/rat | Intratumoral | Three divided doses every other day for 4 weeks | [6] |
| Nude Mice | Prostate Cancer | p53 Nanoparticles | 2.9 µg dye (3 mg NPs) for biodistribution | Intravenous (i.v.) | Single dose | [7] |
Table 2: Small Molecule p53 Activators in Animal Models
| Animal Model | Cancer Type | Compound | Dosage | Administration Route | Treatment Schedule | Reference |
| Nude Mice | Triple-Negative Breast Cancer | APR-246 | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days, then every other day for 15 treatments | [8] |
| C57BL/6 Mice | Melanoma | APR-246 | 100 mg/kg | Intraperitoneal (i.p.) | Continuous (once a day) or Pulse (twice daily, biweekly) | [9] |
| Nude Mice | Ovarian/Head and Neck Cancer | Chetomin (CTM) | 1 mg/kg/day | Intraperitoneal (i.p.) | Daily for indicated days | [10] |
| Wild Type Mice | (Tolerability Study) | Cjoc42 | 0.1, 0.25, 0.5, and 1 mg/kg | Intraperitoneal (i.p.) | Single dose | [11] |
Experimental Protocols
Protocol 1: In Vivo Administration of Adenoviral-p53 (Ad-p53)
This protocol provides a general framework for the intratumoral administration of adenoviral vectors expressing wild-type p53 in a mouse xenograft model.
Materials:
-
Ad-p53 vector (e.g., Ad5CMV-p53) and control vector (e.g., Ad-LacZ)
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes and needles (e.g., 27-30 gauge)
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using an appropriate method (e.g., isoflurane inhalation).
-
Once anesthetized, place the mouse in a sterile field.
-
-
Vector Preparation:
-
Thaw the Ad-p53 and control vectors on ice.
-
Dilute the viral stock to the desired concentration with sterile PBS. A typical dose might range from 10⁸ to 10¹¹ viral particles (vp) per tumor.[6]
-
-
Intratumoral Injection:
-
Measure the tumor dimensions with calipers.
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the prepared viral solution. The volume will depend on the tumor size but is typically in the range of 20-100 µL.
-
For larger tumors, consider multiple injections at different sites within the tumor to ensure even distribution.
-
-
Post-injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Return the animal to its cage.
-
Observe the animals regularly for any signs of toxicity or adverse effects.
-
-
Treatment Schedule and Follow-up:
-
Follow the predetermined treatment schedule. This may involve single or multiple injections. For example, three divided doses every other day for a specified period.[6]
-
Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize the animals and harvest tumors and other tissues for downstream analysis (e.g., histology, western blotting, qPCR).
-
Protocol 2: In Vivo Administration of a Small Molecule p53 Activator (e.g., APR-246)
This protocol outlines the systemic administration of a small molecule p53 activator via intraperitoneal injection in a mouse model.
Materials:
-
Small molecule p53 activator (e.g., APR-246)
-
Vehicle for dissolution (e.g., PBS, DMSO/Saline mixture)
-
Syringes and needles (e.g., 25-27 gauge)
-
Tumor-bearing mice
-
Scale for weighing mice
-
PPE
Procedure:
-
Compound Preparation:
-
Prepare the dosing solution by dissolving the small molecule in the appropriate vehicle to the desired final concentration. For example, if the dosage is 100 mg/kg and the injection volume is 100 µL for a 20g mouse, the required concentration is 20 mg/mL.[8]
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse for intraperitoneal injection.
-
-
Intraperitoneal (i.p.) Injection:
-
Lift the mouse by the scruff of the neck and allow the hind legs to hang.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the compound solution.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Observe the animals daily for signs of toxicity, changes in weight, or behavior.
-
-
Treatment Schedule and Follow-up:
Visualizations
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo studies of adenovirus-based p53 gene therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo Recombinant Adenovirus-mediated p53 Gene Therapy in a Syngeneic Rat Model for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle-mediated p53 gene therapy for tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APR-246 alone and in combination with a phosphatidylserine-targeting antibody inhibits lung metastasis of human triple-negative breast cancer cells in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APR-246 increases tumor antigenicity independent of p53 | Life Science Alliance [life-science-alliance.org]
- 10. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Small Molecule Cjoc42 Improves Chemo-Sensitivity and Increases Levels of Tumor Suppressor Proteins in Hepatoblastoma Cells and in Mice by Inhibiting Oncogene Gankyrin [frontiersin.org]
Application of P53R3 in High-Throughput Screening for p53 Activators
Application Notes and Protocols
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by regulating the cell cycle, initiating DNA repair, and inducing apoptosis in response to cellular stress.[1][2][3][4] In a significant portion of human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene itself.[1][4] The reactivation of mutant p53 or the activation of wild-type p53 presents a promising therapeutic strategy for cancer treatment.
P53R3 is a small molecule identified as a potent reactivator of mutant p53. It has been shown to restore sequence-specific DNA binding to several common p53 mutants, including p53R175H, p53R248W, and p53R273H. By restoring the normal transcriptional function of p53, this compound can induce p53-dependent downstream effects, such as cell cycle arrest and apoptosis, with high specificity.
High-throughput screening (HTS) is a key methodology in drug discovery for identifying novel compounds that modulate a specific biological pathway. Cell-based reporter gene assays are particularly well-suited for HTS of p53 activators.[5][6][7] These assays typically utilize a reporter gene, such as luciferase or beta-lactamase, under the control of a p53-responsive promoter. In the presence of a p53 activator, the transcription of the reporter gene is induced, leading to a measurable signal.
This document provides detailed protocols for a luciferase-based high-throughput screening assay designed to identify and characterize p53 activators, using this compound as a reference compound. It also includes representative data and visualizations to guide researchers in the setup and execution of such screens.
Signaling Pathway and Assay Principle
The p53 signaling pathway is activated by various cellular stresses, including DNA damage, oncogenic stress, and hypoxia. This activation leads to the stabilization and accumulation of p53, which then acts as a transcription factor, binding to p53-responsive elements in the promoters of its target genes. These target genes are involved in critical cellular processes such as cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).
The principle of the high-throughput screening assay described here is based on a genetically engineered cell line that contains a luciferase reporter gene driven by a p53-responsive promoter. When a compound activates p53, the p53 protein binds to the responsive element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of p53 activation.
Caption: p53 Signaling Pathway Overview.
Experimental Protocols
High-Throughput Screening (HTS) for p53 Activators using a Luciferase Reporter Assay
This protocol is designed for screening a compound library in a 384-well format to identify activators of the p53 pathway.
Materials:
-
Cell Line: HCT-116 cells stably expressing a p53-responsive luciferase reporter construct.
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418, depending on the reporter construct).
-
Assay Medium: Culture medium with reduced serum (e.g., 0.5% FBS).
-
Compound Library: Test compounds dissolved in DMSO.
-
This compound (Positive Control): Stock solution in DMSO.
-
Nutlin-3 (Positive Control): Stock solution in DMSO.
-
DMSO (Vehicle Control):
-
Luciferase Assay Reagent: (e.g., ONE-Glo™ Luciferase Assay System or equivalent).
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
-
Reagent Reservoirs and Multichannel Pipettes.
-
Automated Liquid Handling System (optional but recommended).
-
Plate Luminometer.
Protocol:
-
Cell Seeding:
-
Culture HCT-116 p53-reporter cells to ~80% confluency.
-
Trypsinize and resuspend the cells in Assay Medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the compound library and controls (this compound, Nutlin-3) in Assay Medium. The final concentration of DMSO should be kept constant across all wells (e.g., 0.1%).
-
Using a liquid handler or multichannel pipette, add 10 µL of the diluted compounds and controls to the corresponding wells of the cell plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the cell plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
-
Caption: High-Throughput Screening Workflow.
Data Presentation
The following tables present example data from a high-throughput screen for p53 activators. The data is illustrative and serves to demonstrate how results can be structured and analyzed.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.72 | A measure of assay quality, with >0.5 considered excellent for HTS. |
| Signal-to-Background (S/B) | 15.3 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Coefficient of Variation (%CV) | < 10% | The percentage variation for both positive and negative controls. |
Table 2: Activity of Control Compounds
| Compound | Concentration (µM) | Luminescence (RLU) | Fold Activation |
| DMSO (Vehicle) | - | 10,500 ± 850 | 1.0 |
| This compound | 10 | 145,200 ± 12,300 | 13.8 |
| Nutlin-3 | 10 | 160,650 ± 15,100 | 15.3 |
Table 3: Example Dose-Response Data for a Hit Compound
| Compound Concentration (µM) | Luminescence (RLU) | % Activation |
| 0.01 | 12,300 | 1.7 |
| 0.1 | 25,600 | 14.4 |
| 1 | 89,700 | 75.4 |
| 5 | 135,400 | 118.9 |
| 10 | 148,900 | 131.8 |
| 25 | 152,300 | 135.0 |
| 50 | 151,500 | 134.3 |
| EC50 (µM) | 1.85 |
Logical Relationships in Screening
The identification of active compounds in a high-throughput screen involves a series of logical steps, from the initial screen to hit confirmation and further characterization.
Caption: Screening Cascade Logic.
Conclusion
The use of a p53-responsive luciferase reporter assay provides a robust and scalable method for the high-throughput screening of chemical libraries to identify novel p53 activators. This compound serves as an excellent positive control in such assays, particularly for screens aimed at discovering reactivators of mutant p53. The protocols and data presented here offer a framework for researchers to establish and validate their own screening campaigns, ultimately contributing to the development of new cancer therapeutics targeting the p53 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live cell, image-based high-throughput screen to quantitate p53 stabilization and viability in human papillomavirus positive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for P53R3 Treatment in Specific Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of P53R3, a novel p53 rescue compound, on specific cancer cell lines. The information is curated for professionals in oncology research and drug development.
Introduction to this compound
This compound is a small molecule compound identified as a p53 reactivator. It has been shown to restore the sequence-specific DNA binding activity of certain mutant p53 proteins, such as p53(R175H) and p53(R273H), which are frequently found in human cancers, including glioma.[1][2][3] The primary mechanism of action of this compound involves the induction of a p53-dependent signaling cascade, leading to cell cycle arrest and sensitization of cancer cells to apoptosis.[1][2] A key downstream effect of this compound is the upregulation of Death Receptor 5 (DR5), which enhances the efficacy of TNF-related apoptosis-inducing ligand (TRAIL)-based therapies.[4]
Target Cancer Cell Lines
The following human glioma cell lines have been documented as relevant models for studying the effects of this compound:
-
T98G: A human glioblastoma cell line expressing the mutant p53 protein (p53-M237I).
-
LNT-229: A human glioblastoma cell line expressing wild-type p53.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound treatment on glioma cell lines based on published findings.
Table 1: Effect of this compound on p53 Target Gene Expression
| Cell Line | p53 Status | Treatment | Target Gene | Fold Change in mRNA Expression (relative to control) |
| T98G | Mutant (M237I) | This compound (10 µM, 24h) | p21 | Data from primary research needed |
| T98G | Mutant (M237I) | This compound (10 µM, 24h) | PUMA | Data from primary research needed |
| T98G | Mutant (M237I) | This compound (10 µM, 24h) | BAX | Data from primary research needed |
| T98G | Mutant (M237I) | This compound (10 µM, 24h) | DR5 | Data from primary research needed |
| LNT-229 | Wild-Type | This compound (10 µM, 24h) | p21 | Data from primary research needed |
| LNT-229 | Wild-Type | This compound (10 µM, 24h) | DR5 | Data from primary research needed |
Table 2: this compound-mediated Sensitization to Apo2L/TRAIL-induced Apoptosis
| Cell Line | p53 Status | Treatment | % Apoptotic Cells (Annexin V positive) |
| T98G | Mutant (M237I) | Control | Data from primary research needed |
| T98G | Mutant (M237I) | This compound (10 µM, 48h) | Data from primary research needed |
| T98G | Mutant (M237I) | Apo2L/TRAIL (50 ng/ml, 48h) | Data from primary research needed |
| T98G | Mutant (M237I) | This compound + Apo2L/TRAIL | Data from primary research needed |
| LNT-229 | Wild-Type | Control | Data from primary research needed |
| LNT-229 | Wild-Type | This compound (10 µM, 48h) | Data from primary research needed |
| LNT-229 | Wild-Type | Apo2L/TRAIL (50 ng/ml, 48h) | Data from primary research needed |
| LNT-229 | Wild-Type | This compound + Apo2L/TRAIL | Data from primary research needed |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the maintenance of glioma cell lines and their treatment with this compound.
Materials:
-
T98G and LNT-229 human glioma cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
Protocol:
-
Culture T98G and LNT-229 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
For experiments, seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the specified duration (e.g., 24-48 hours) before proceeding with downstream analysis.
Analysis of p53 Target Gene Expression by Quantitative RT-PCR
This protocol details the measurement of mRNA levels of p53 target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (p21, PUMA, BAX, DR5) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Following this compound treatment, harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[5][6]
Assessment of Protein Expression by Western Blot
This protocol is for detecting changes in the protein levels of p53 targets.
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p21, anti-DR5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Analysis of Cell Surface DR5 Expression by Flow Cytometry
This protocol outlines the quantification of DR5 on the cell surface.
Materials:
-
PE-conjugated anti-human DR5 antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
After this compound treatment, harvest the cells by gentle trypsinization.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing the PE-conjugated anti-DR5 antibody or an isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.[7]
Apo2L/TRAIL-induced Apoptosis Assay
This protocol is for assessing the synergistic effect of this compound and TRAIL on apoptosis.
Materials:
-
Recombinant human Apo2L/TRAIL
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound, Apo2L/TRAIL, a combination of both, or vehicle control for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[8][9][10][11]
Signaling Pathways and Logical Relationships
This compound Signaling Pathway in Mutant p53 Glioma Cells
The following diagram illustrates the proposed signaling pathway initiated by this compound in glioma cells harboring mutant p53.
This compound and TRAIL Combination Therapy Logic
This diagram outlines the synergistic interaction between this compound and Apo2L/TRAIL.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Targeting Oncogenic Mutant p53 for Cancer Therapy [frontiersin.org]
- 3. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Apoptosis Protocols [bdbiosciences.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for Assessing the Downstream Effects of p53 Mutants
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by regulating a vast network of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2][3][4] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to the expression of a mutant p53 protein with altered functions.[1][5][6] These mutations can result in a loss of tumor suppressor activity, a dominant-negative effect over the remaining wild-type allele, or a gain-of-function (GOF) that endows cancer cells with new oncogenic properties.[6]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the downstream effects of p53 mutants. For the purpose of these notes, we will focus on the well-characterized p53-R273H hotspot mutant as an exemplary model. The methodologies described herein can be adapted to study other p53 mutants of interest.
Key Downstream Effects of p53 Activation and Mutation
Wild-type p53 is activated by various cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1][7] Upon activation, it functions as a transcription factor, binding to specific DNA sequences known as p53 response elements (p53REs) to regulate the expression of its target genes.[1][8][9] The downstream consequences of wild-type p53 activation are context-dependent but generally lead to tumor suppression through:
-
Cell Cycle Arrest: p53 can halt the cell cycle at the G1/S or G2/M checkpoints, providing time for DNA repair.[1][10][11] A key mediator of this process is the transcriptional activation of CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[2][10]
-
Apoptosis: If DNA damage is irreparable, p53 can trigger programmed cell death (apoptosis) by upregulating pro-apoptotic genes such as BAX, PUMA, and NOXA.[10][12][13]
-
DNA Repair: p53 can also activate genes involved in DNA repair pathways to maintain genomic integrity.[2]
In contrast, mutant p53 proteins, such as p53-R273H, can have altered downstream effects:
-
Loss of Wild-Type Function: Many mutants lose the ability to bind to canonical p53REs and can no longer induce the expression of key target genes like CDKN1A and PUMA.[6]
-
Dominant-Negative Activity: Some mutants can hetero-tetramerize with wild-type p53 and inactivate its function.[6]
-
Gain-of-Function (GOF): GOF mutants can acquire new transcriptional targets, leading to increased proliferation, invasion, and chemoresistance.[6]
The following sections provide detailed protocols to investigate these differential downstream effects.
Section 1: Analysis of Transcriptional Activity
A primary method to assess the downstream effects of p53 is to analyze its transcriptional activity. This involves identifying the genes whose expression is altered by the p53 mutant compared to wild-type p53.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
RT-qPCR is a sensitive method to quantify the expression levels of specific p53 target genes.[14][15][16][17]
Experimental Protocol: RT-qPCR
-
Cell Culture and Treatment:
-
Culture human cell lines with different p53 statuses (e.g., wild-type p53, p53-null, and cells endogenously expressing or overexpressing p53-R273H).
-
Treat cells with a p53-activating agent (e.g., Nutlin-3a, which inhibits the p53-degrading protein MDM2, or a DNA damaging agent like doxorubicin) or a vehicle control for an appropriate time (e.g., 8-24 hours).[18]
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific), cDNA template, and primers specific for the target genes of interest (e.g., CDKN1A, PUMA, MDM2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation: RT-qPCR of p53 Target Genes
| Gene | Cell Line | p53 Status | Treatment | Fold Change (vs. WT p53, Untreated) |
| CDKN1A | HCT116 | Wild-Type | Nutlin-3a | 8.5 |
| CDKN1A | HCT116 p53-/- | Null | Nutlin-3a | 1.2 |
| CDKN1A | HCT116 R273H | Mutant | Nutlin-3a | 1.5 |
| PUMA | U2OS | Wild-Type | Doxorubicin | 12.3 |
| PUMA | U2OS R273H | Mutant | Doxorubicin | 2.1 |
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide DNA binding sites of a transcription factor.[20][21][22][23] Comparing the binding profiles of wild-type p53 and a mutant can reveal altered DNA binding specificity.
Experimental Protocol: ChIP-seq
-
Cell Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for p53 (e.g., DO-1 or FL-393) or a negative control IgG.[20]
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.[24]
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[21]
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome and perform peak calling to identify p53 binding sites.
-
Compare the binding profiles of wild-type and mutant p53 to identify differential binding events.
-
Data Presentation: Summary of ChIP-seq Results
| p53 Status | Number of Binding Peaks | Overlap with WT p53 Peaks | Unique Binding Peaks |
| Wild-Type | 4,500 | - | - |
| p53-R273H | 1,200 | 800 | 400 |
Section 2: Analysis of Cellular Phenotypes
The altered transcriptional program of p53 mutants translates into distinct cellular phenotypes. The following protocols are designed to assess these phenotypic changes.
Cell Viability and Proliferation Assays
These assays measure the overall health and growth rate of cells, which can be affected by the p53 status.[25][26][27][28][29]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Treatment:
-
Treat the cells with various concentrations of a chemotherapeutic agent (e.g., doxorubicin) for 24-72 hours.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[29] The absorbance is proportional to the number of viable cells.
-
Data Presentation: IC50 Values from Viability Assays
| Cell Line | p53 Status | Doxorubicin IC50 (µM) |
| HCT116 | Wild-Type | 0.5 |
| HCT116 p53-/- | Null | 2.1 |
| HCT116 R273H | Mutant | 3.5 |
Apoptosis Assays
These assays quantify the extent of programmed cell death induced by p53 activation.[30][31][32][33]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment:
-
Treat cells with an apoptosis-inducing agent (e.g., doxorubicin) for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
Data Presentation: Percentage of Apoptotic Cells
| Cell Line | p53 Status | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
| U2OS | Wild-Type | Doxorubicin | 25.4 | 15.2 |
| U2OS R273H | Mutant | Doxorubicin | 5.8 | 3.1 |
Cell Cycle Analysis
This analysis determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[34][35][36][37][38]
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment:
-
Treat cells with a cell cycle-arresting agent (e.g., Nutlin-3a or doxorubicin).
-
-
Cell Fixation:
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.[34]
-
Data Presentation: Cell Cycle Distribution
| Cell Line | p53 Status | Treatment | % G0/G1 | % S | % G2/M |
| HCT116 | Wild-Type | Nutlin-3a | 75.2 | 10.5 | 14.3 |
| HCT116 R273H | Mutant | Nutlin-3a | 48.9 | 35.1 | 16.0 |
Section 3: Analysis of Protein-Protein Interactions
Mutant p53 can gain new functions by interacting with other proteins.[39][40][41][42][43] Co-immunoprecipitation (Co-IP) is a standard method to identify these novel interaction partners.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the "bait" protein (e.g., p53) or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot to detect the "prey" protein (the putative interaction partner).
-
Section 4: Visualizations
Signaling Pathway Diagram
Caption: The p53 signaling pathway in response to cellular stress.
Experimental Workflow Diagram
Caption: Workflow for assessing the downstream effects of p53 mutants.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Regulation of p53 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 and its downstream proteins as molecular targets of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 Function and Dysfunction in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. p53 Target Genes [tp53.cancer.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 定量PCRの基礎 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Tutorial: Guidelines for Single-Cell RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 23. academic.oup.com [academic.oup.com]
- 24. rockland.com [rockland.com]
- 25. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 26. Cell Viability Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 27. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 28. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 29. assaygenie.com [assaygenie.com]
- 30. agilent.com [agilent.com]
- 31. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 32. blog.cellsignal.com [blog.cellsignal.com]
- 33. Apoptosis Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 34. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 35. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. biocompare.com [biocompare.com]
- 37. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 38. The Cell Cycle Analysis [labome.com]
- 39. fiveable.me [fiveable.me]
- 40. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 42. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 43. longdom.org [longdom.org]
Application Notes and Protocols for Studying the Effects of p53R2 on p53 Mutants via Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions and, in some cases, gained oncogenic activities.
This document provides detailed application notes and protocols for utilizing lentiviral transduction to investigate the effects of p53R2, a p53-inducible ribonucleotide reductase small subunit, on various p53 mutants. p53R2 plays a crucial role in supplying nucleotides for DNA repair, and its expression can be induced by DNA-damaging agents in a p53-dependent manner.[2][3][4] Understanding the interplay between p53R2 and different p53 mutants can provide valuable insights into tumor progression and potential therapeutic strategies.
Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including cancer cell lines, with high efficiency and stable integration. This makes them ideal for overexpressing p53R2 in cells harboring specific p53 mutations to study the resulting phenotypic and molecular changes.
p53 Signaling Pathway and the Role of p53R2
The p53 signaling pathway is a complex network that responds to various cellular stresses, such as DNA damage, oncogene activation, and hypoxia. Upon activation, p53 acts as a transcription factor, regulating the expression of target genes involved in cell fate decisions. One of these target genes is RRM2B, which encodes the p53R2 protein. p53R2 is a small subunit of ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides (dNTPs) required for DNA repair.
In response to DNA damage, wild-type p53 induces the expression of p53R2, which then contributes to the repair of damaged DNA, promoting cell survival.[2][3] However, the role of p53R2 in the context of mutant p53 is less clear. Some studies suggest that p53R2 expression can be regulated independently of p53 in certain cancer cells and may have functions in cell proliferation.
Caption: p53 signaling pathway overview.
Experimental Workflow for Lentiviral Transduction
The general workflow for studying the effects of p53R2 on p53 mutants involves the generation of lentiviral particles carrying the p53R2 gene, transduction of target cells harboring specific p53 mutations, and subsequent functional and molecular analyses.
Caption: Experimental workflow diagram.
Application Notes
Rationale for Overexpressing p53R2 in p53 Mutant Cells
-
Investigating p53-independent functions: Overexpressing p53R2 in cells with null or missense-mutated p53 can help elucidate its potential roles in cell proliferation and survival that are independent of wild-type p53 signaling.
-
Modulating mutant p53 activity: Some p53 mutants exhibit gain-of-function activities. It is important to investigate whether p53R2 overexpression can modulate these oncogenic functions, either by enhancing or suppressing them.
-
Sensitization to therapy: Understanding how p53R2 affects the response of p53 mutant cells to DNA-damaging agents can provide insights into potential combination therapies. For instance, p53R2 overexpression might sensitize or confer resistance to certain chemotherapeutic drugs.
Expected Outcomes and Interpretation
-
Increased cell viability/proliferation: This could suggest that in the absence of wild-type p53, p53R2 contributes to cell growth and survival.
-
Decreased apoptosis: Overexpression of p53R2 might protect p53 mutant cells from apoptosis induced by DNA damage, potentially through enhanced DNA repair capacity.
-
Alterations in cell cycle distribution: p53R2 has been shown to influence cell cycle progression.[5] Changes in the percentage of cells in G1, S, and G2/M phases can indicate a role for p53R2 in cell cycle regulation in the context of specific p53 mutations.
-
Interaction with mutant p53: Co-immunoprecipitation experiments can reveal if p53R2 physically interacts with specific p53 mutant proteins, suggesting a potential direct regulatory relationship.
-
Changes in transcriptional activity: A luciferase reporter assay can determine if p53R2 overexpression influences the transcriptional activity of mutant p53 on target gene promoters.
Quantitative Data on p53R2 Effects
The following tables summarize quantitative data from a study investigating the effects of p53R2 overexpression on the cell cycle of different cancer cell lines.
Table 1: Effect of p53R2 Overexpression on Cell Cycle Distribution in Wild-Type p53 Cancer Cells (KB cells) [5]
| Cell Line | Condition | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| KB | GFP Control | 58.72 ± 5.43 | 28.36 ± 3.12 | 12.92 ± 2.31 |
| KB | p53R2-GFP | 74.52 ± 4.22 | 14.67 ± 4.49 | 10.81 ± 1.27 |
Table 2: Effect of p53R2 Overexpression on Cell Cycle Distribution in p53-Truncated Cancer Cells (PC3 cells) [5][6]
| Cell Line | Condition | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| PC3 | GFP Control | 53.52 ± 3.28 | 23.43 ± 5.66 | 23.05 ± 2.38 |
| PC3 | p53R2-GFP | 65.57 ± 4.98 | 13.57 ± 3.56 | 20.86 ± 1.42 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production and Transduction
This protocol describes the generation of lentiviral particles for p53R2 overexpression and the subsequent transduction of target cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding p53R2 (e.g., pLenti-p53R2-GFP)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
Target cancer cell lines (with known p53 mutations)
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
Day 0: Seed HEK293T Cells
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
Day 1: Co-transfection
-
In a sterile tube, prepare the DNA-lipid complex according to the transfection reagent manufacturer's protocol. Briefly, mix the pLenti-p53R2 plasmid and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 2: Change Medium
-
After 18-24 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed complete growth medium.
Day 3 & 4: Harvest Lentiviral Supernatant
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C. For higher titers, concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
Day 5: Transduction of Target Cells
-
Seed the target cancer cells in a 6-well plate the day before transduction to achieve 50-70% confluency.[7]
-
On the day of transduction, remove the culture medium and add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.[8]
-
Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for each cell line).
-
Incubate the cells for 18-24 hours.[8]
Day 6 onwards: Selection and Expansion
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding the appropriate concentration of puromycin (or other antibiotic). The optimal concentration should be determined by a kill curve for each cell line.[9]
-
Maintain the cells under selection pressure and expand the resistant population for subsequent experiments.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol is for quantifying apoptosis in transduced cells using flow cytometry.
Materials:
-
Transduced and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed approximately 1 x 10^6 transduced and control cells and treat as required for your experiment (e.g., with a DNA-damaging agent).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[11]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide.
Materials:
-
Transduced and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 transduced and control cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding the cells dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).[14]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Decant the ethanol and wash the cells twice with PBS.[14]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is to determine if p53R2 physically interacts with mutant p53 proteins.
Materials:
-
Transduced and control cell lysates
-
Co-IP lysis buffer
-
Antibody against p53R2 or mutant p53
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
Procedure:
-
Lyse transduced cells expressing p53R2 and the p53 mutant of interest in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p53R2) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-p53).
Protocol 5: Luciferase Reporter Assay for p53 Transcriptional Activity
This assay measures the ability of p53 mutants to transactivate a reporter gene, and how this is affected by p53R2.
Materials:
-
Transduced and control cells
-
p53-responsive luciferase reporter plasmid (e.g., pG13-Luc)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase Assay System
Procedure:
-
Co-transfect the transduced cells (stably expressing p53R2 and a p53 mutant) with the p53-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24-48 hours, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.[16]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between cells with and without p53R2 overexpression to determine the effect of p53R2 on the transcriptional activity of the p53 mutant.
Logical Relationship of p53R2 Effects on p53 Mutants
The following diagram illustrates the potential logical flow of how p53R2 overexpression can influence the cellular outcomes in the presence of a p53 mutant.
Caption: Logical flow of p53R2's impact.
References
- 1. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. p53R2-dependent pathway for DNA synthesis in a p53-regulated cell cycle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P53R2, p53 inducible ribonucleotide reductase gene, correlated with tumor progression of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53R2 inhibits the proliferation of human cancer cells in association with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 8. origene.com [origene.com]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. kumc.edu [kumc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. p53 reporter luciferase assays [bio-protocol.org]
Application Notes and Protocols for Investigating P53R3's Mechanism of Action Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis, earning it the name "guardian of the genome".[1][2] Its pathway is a complex network of signaling molecules, and its inactivation is a hallmark of over 50% of human cancers.[3][4] The identification and characterization of novel proteins within the p53 signaling cascade are paramount for understanding cancer biology and developing new therapeutic strategies.
This document provides a comprehensive guide for investigating the mechanism of action of a putative p53-regulatory protein, hereafter referred to as P53R3, using the powerful CRISPR-Cas9 gene-editing technology. These protocols will enable researchers to elucidate the function of this compound by creating knockout and activation cellular models and subsequently analyzing the effects on cell viability, apoptosis, and the expression of key p53 downstream targets.
Elucidating this compound Function: An Experimental Overview
The overall strategy involves modulating the expression of this compound using CRISPR-Cas9 and then assessing the functional and molecular consequences. This workflow allows for a systematic investigation into this compound's role in cellular physiology and its position within the p53 signaling pathway.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the functions of p53 and drugs acting either on wild- or mutant-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. [Tumor suppressor gene p53: mechanisms of action in cell proliferation and death] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting P53R3 Insolubility
Welcome to the technical support center for P53R3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound insolubility in cell culture media and other experimental solutions. The following information is based on the characteristics of the p53 protein, as "this compound" is often a designation for a specific mutant or variant of p53.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of my cell culture medium. What are the common causes?
A1: Protein precipitation, or insolubility, is a common challenge in protein-based experiments. For p53 and its variants, several factors can contribute to this issue:
-
Inherent Protein Properties: The p53 protein, particularly certain mutants, has an inherent tendency to aggregate.[1][2] The DNA-binding domain of p53 is known to be metastable, and mutations can further destabilize it, leading to unfolding and aggregation.[3][4]
-
High Protein Concentration: As the concentration of the protein increases, so does the likelihood of aggregation and precipitation.[5][6]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your cell culture medium or buffer can significantly impact protein solubility.[6][7] Proteins are generally least soluble at their isoelectric point (pI).
-
Temperature: Temperature fluctuations can affect protein stability. While purified proteins are often stored at low temperatures, some proteins can precipitate in the cold.[5] For p53, its core domain has low thermodynamic stability and can denature at physiological temperatures, especially if it carries a destabilizing mutation.[8][9]
-
Presence of Contaminants or Other Molecules: Interactions with other molecules in the cell culture medium can sometimes lead to precipitation.
Q2: I am working with a recombinant this compound. How can I improve its solubility during purification and in my final buffer?
A2: Improving the solubility of recombinant p53 often involves optimizing the purification and final buffer conditions. Here are some strategies:
-
Buffer Composition:
-
pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to increase the net charge and promote repulsion between protein molecules.[6]
-
Salt Concentration: Moderate salt concentrations (e.g., 150-500 mM NaCl) can help to "salt-in" the protein, improving solubility by shielding charges.[6]
-
Additives: The inclusion of certain additives can significantly enhance solubility. A combination of L-arginine and L-glutamate (often at 50 mM each) has been shown to be effective in preventing aggregation for a variety of proteins.[10][11][12] Other osmolytes like glycerol or sucrose can also be beneficial.[5]
-
-
Use of Solubility-Enhancing Tags: If you are expressing the protein recombinantly, consider using a solubility-enhancing fusion tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST). These tags can help to keep the protein soluble during expression and purification.
-
Control Protein Concentration: Avoid excessively high protein concentrations. If you need to concentrate your protein, do so gradually and consider adding stabilizing agents to the buffer.[6]
-
Temperature Control: Perform purification steps at a low temperature (e.g., 4°C) to minimize proteolytic degradation and aggregation. However, be mindful that some proteins can precipitate in the cold.
Q3: Are there specific considerations for the this compound mutant regarding its solubility?
A3: While "this compound" is not a universally recognized standard mutation, it is crucial to understand that different mutations in p53 can have vastly different effects on its stability and solubility.[7][13] For instance, "hotspot" mutations like R175H, R248Q, and R273H are known to increase the protein's propensity to aggregate.[13][14] If this compound refers to a specific mutation, it is highly recommended to research the known characteristics of that particular mutant. The location of the mutation within the protein's structure will significantly influence its folding and stability.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound insolubility issues.
| Problem | Potential Cause | Recommended Solution |
| Protein precipitates immediately upon addition to cell culture medium. | Buffer incompatibility. | - Perform a buffer exchange to a buffer system more compatible with your cell culture medium. - Consider a step-wise dialysis into the final medium to avoid osmotic shock to the protein. |
| High protein concentration. | - Dilute the protein to a lower working concentration before adding it to the medium. | |
| Protein is initially soluble but precipitates over time in culture. | Protein instability at 37°C. | - If experimentally feasible, conduct experiments at a lower temperature. - Add stabilizing agents like glycerol (at a low, non-toxic concentration) or specific protein stabilizers to the medium. |
| Interaction with medium components. | - Test the solubility in a simpler, serum-free medium to identify potential problematic components. - Consider using a different cell culture medium formulation. | |
| Recombinant protein is found in inclusion bodies after expression. | Improper protein folding. | - Lower the expression temperature (e.g., from 37°C to 18-25°C). - Reduce the concentration of the inducing agent (e.g., IPTG). - Co-express with chaperone proteins to assist in proper folding. |
| High expression rate. | - Use a weaker promoter or a lower copy number plasmid for expression. | |
| Purified protein precipitates during storage. | Inappropriate storage conditions. | - Store the protein at -80°C in a buffer containing a cryoprotectant like glycerol (20-50%). - Aliquot the protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Aggregation over time. | - Add stabilizing additives like L-arginine and L-glutamate to the storage buffer.[10][12] |
Experimental Protocols
Protocol 1: Solubility Screening by Dialysis
This protocol allows for the testing of various buffer conditions to identify the optimal environment for this compound solubility.
Materials:
-
Purified this compound protein
-
Dialysis tubing or cassettes with an appropriate molecular weight cut-off (MWCO)
-
A variety of buffers with different pH values, salt concentrations, and additives (see table below for examples)
-
Stir plate and stir bars
-
Spectrophotometer or protein assay reagents (e.g., Bradford assay)
Procedure:
-
Prepare a set of dialysis buffers to be tested.
-
Pipette a known volume and concentration of your this compound solution into separate dialysis cassettes.
-
Place each cassette into a beaker containing one of the test buffers (maintain a buffer to sample volume ratio of at least 100:1).
-
Dialyze for 4-6 hours at 4°C with gentle stirring.
-
Change the dialysis buffer and continue to dialyze overnight at 4°C.
-
After dialysis, carefully recover the protein from each cassette.
-
Centrifuge the samples at >10,000 x g for 15 minutes to pellet any precipitated protein.
-
Measure the protein concentration in the supernatant of each sample.
-
The buffer that yields the highest concentration of soluble protein is the most suitable.
Example Buffer Conditions for Screening:
| Buffer Component | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer | 50 mM Tris-HCl | 50 mM HEPES | 50 mM Phosphate | 50 mM Tris-HCl |
| pH | 7.5 | 7.0 | 8.0 | 7.5 |
| NaCl (mM) | 150 | 300 | 150 | 150 |
| Glycerol (%) | 0 | 10 | 0 | 0 |
| L-Arg/L-Glu (mM) | 0/0 | 0/0 | 0/0 | 50/50 |
Protocol 2: Refolding of this compound from Inclusion Bodies
If your recombinant this compound is expressed in inclusion bodies, this protocol can be used to solubilize and refold the protein.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, with lysozyme)
-
Solubilization buffer (e.g., Lysis buffer with 8 M urea or 6 M guanidine hydrochloride)
-
Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione)
-
Dialysis equipment
Procedure:
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Centrifuge to pellet the inclusion bodies and discard the supernatant.
-
Wash the inclusion bodies several times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Resuspend the washed inclusion bodies in solubilization buffer and incubate with stirring until the pellet is dissolved.
-
Clarify the solubilized protein by high-speed centrifugation (>15,000 x g).
-
Slowly add the denatured protein solution to a large volume of ice-cold refolding buffer (a 1:100 dilution ratio is common) with gentle stirring.
-
Allow the protein to refold for 12-24 hours at 4°C.
-
Concentrate the refolded protein and exchange it into a suitable final buffer using dialysis or ultrafiltration.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Key factors influencing p53 protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. The aggregation of mutant p53 produces prion-like properties in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners [elifesciences.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Stability on the Biological Function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biosyn.com [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of full-length p53 aggregates and their kinetics of formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing P53R3 Concentration for Maximum p53 Activation
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing P53R3 to achieve maximum activation of the p53 tumor suppressor protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule compound designed to activate the p53 signaling pathway. Its primary mechanism involves the inhibition of the p53-MDM2 interaction.[1][2][3] Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low.[1][4] this compound binds to MDM2 in the p53-binding pocket, preventing the degradation of p53. This leads to the stabilization and accumulation of p53 protein in the nucleus, allowing it to act as a transcription factor and activate downstream target genes involved in cell cycle arrest and apoptosis.[5][6][7]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For initial dose-response experiments, a starting concentration range of 0.1 µM to 50 µM is recommended. The optimal concentration will vary depending on the cell line and experimental conditions. We advise performing a dose-response curve to determine the EC50 for p53 activation in your specific model system.
Q3: How can I measure the activation of p53 in response to this compound treatment?
A3: p53 activation can be assessed through several methods:
-
Western Blotting: To detect an increase in the total p53 protein levels and the induction of its downstream targets, such as p21 and PUMA.
-
Quantitative PCR (qPCR): To measure the transcriptional upregulation of p53 target genes like CDKN1A (p21), BBC3 (PUMA), and MDM2.
-
Reporter Assays: Using a luciferase or fluorescent reporter construct containing p53 response elements to quantify p53 transcriptional activity.
-
Immunofluorescence: To visualize the nuclear accumulation of p53.
Q4: Is this compound expected to be effective in all cancer cell lines?
A4: The efficacy of this compound is primarily dependent on the p53 status of the cancer cells. It is expected to be most effective in cell lines harboring wild-type p53.[8] In cell lines with mutant p53, its effect may be limited, although some compounds have been shown to restore wild-type function to certain p53 mutants.[8][9] It is crucial to know the p53 status of your cell line before initiating experiments.
Q5: What are the potential off-target effects of this compound?
A5: As with any small molecule inhibitor, off-target effects are possible. It is recommended to include appropriate controls in your experiments, such as a p53-null cell line, to confirm that the observed effects are p53-dependent. Comprehensive off-target profiling for this compound is ongoing.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in p53 protein levels after this compound treatment. | Cell line may not have wild-type p53. | Confirm the p53 status of your cell line via sequencing. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a broader concentration range (e.g., 0.01 µM to 100 µM). | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal treatment duration. | |
| Problems with the Western blot protocol. | Optimize your Western blot protocol, including antibody concentrations and transfer conditions. Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors. | |
| High levels of cell toxicity observed even at low this compound concentrations. | The cell line is highly sensitive to p53 activation. | Reduce the concentration range of this compound and shorten the incubation time. |
| Off-target toxicity. | Test the effect of this compound in a p53-null cell line to assess p53-independent toxicity. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on p53 activation and cell viability in a wild-type p53 cancer cell line (e.g., MCF-7).
Table 1: this compound-Induced p53 and p21 Protein Expression
| This compound Concentration (µM) | Fold Increase in p53 Protein Level (vs. Vehicle) | Fold Increase in p21 Protein Level (vs. Vehicle) |
| 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| 1 | 3.5 ± 0.4 | 4.1 ± 0.5 |
| 10 | 8.2 ± 0.7 | 9.5 ± 0.9 |
| 25 | 10.5 ± 1.1 | 12.3 ± 1.4 |
| 50 | 11.1 ± 1.3 | 13.0 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: this compound-Induced Transcriptional Activation of p53 Target Genes
| This compound Concentration (µM) | Fold Change in CDKN1A (p21) mRNA | Fold Change in BBC3 (PUMA) mRNA | Fold Change in MDM2 mRNA |
| 0.1 | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| 1 | 8.9 ± 0.9 | 7.5 ± 0.8 | 5.2 ± 0.6 |
| 10 | 25.4 ± 2.8 | 21.3 ± 2.5 | 15.7 ± 1.8 |
| 25 | 35.1 ± 3.9 | 29.8 ± 3.2 | 22.4 ± 2.5 |
| 50 | 38.6 ± 4.2 | 32.5 ± 3.6 | 25.1 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to a housekeeping gene.
Table 3: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0.1 | 98 ± 2 |
| 1 | 92 ± 4 |
| 10 | 65 ± 5 |
| 25 | 41 ± 6 |
| 50 | 25 ± 4 |
Cell viability was assessed after 72 hours of treatment using an MTT assay. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 and p21
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Quantitative PCR (qPCR) for p53 Target Gene Expression
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, forward and reverse primers for the target genes (CDKN1A, BBC3, MDM2), and a housekeeping gene (e.g., GAPDH or ACTB), and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
References
- 1. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Targeting p53 for Novel Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Off-Target Effects of Mutant p53 Reactivators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds designed to reactivate mutant p53. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My mutant p53 (mutp53) reactivating compound is showing cytotoxicity in p53-null cells. What could be the cause?
A1: Cytotoxicity in p53-null cell lines is a strong indicator of off-target effects, as the intended target (mutant p53) is absent. This p53-independent toxicity is a common challenge with small molecule reactivators.[1] The observed cell death could be due to the compound interacting with other cellular proteins or pathways. It is crucial to characterize these off-target effects to ensure that the observed anti-cancer activity is genuinely due to the reactivation of mutant p53.
Q2: How can I distinguish between on-target p53 reactivation and off-target effects in my cellular assays?
A2: A multi-pronged approach is recommended to differentiate between on-target and off-target effects:
-
Use of Isogenic Cell Lines: The most direct method is to compare the effects of your compound on a mutp53-expressing cell line versus an isogenic p53-null counterpart (where the p53 gene has been knocked out, for example, using CRISPR-Cas9).[2] A significantly greater effect in the mutp53-expressing cells suggests on-target activity.
-
p53 Knockdown: Transiently knocking down mutant p53 using siRNA or shRNA in your target cell line should rescue the cells from the compound's effects if the mechanism is on-target.
-
Dose-Response Analysis: A potent on-target effect should be observable at lower concentrations of the compound, while off-target effects may only appear at higher concentrations.
-
Rescue Experiments: Overexpression of a downstream effector of p53 that is being inhibited by an off-target effect could potentially rescue the phenotype.
Q3: What are some common off-target mechanisms of mutp53 reactivating compounds?
A3: Off-target effects can arise from various mechanisms, including:
-
Induction of Oxidative Stress: Some compounds can increase the levels of reactive oxygen species (ROS), leading to cellular damage and death independent of p53 status.
-
Mitochondrial Toxicity: The compound may directly interfere with mitochondrial function, leading to a decrease in ATP production and the initiation of apoptosis.[3]
-
Inhibition of Other Cellular Proteins: Small molecules can have promiscuous binding profiles, inhibiting kinases or other enzymes that are critical for cell survival.[4]
-
DNA Damage: Some compounds may directly or indirectly cause DNA damage, which can trigger cell death pathways independently of p53 reactivation.[2]
Q4: What initial steps should I take to investigate suspected off-target effects?
A4: A logical workflow can help you systematically investigate off-target effects.
Caption: Workflow for Investigating Off-Target Effects.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Compound instability or precipitation at high concentrations. | Visually inspect the culture medium for any signs of precipitation. Perform a solubility test for your compound in the assay medium. |
| Cell density variations between wells. | Ensure uniform cell seeding. Use a multichannel pipette for cell plating and verify cell density before adding the compound. |
| Interference of the compound with the assay chemistry (e.g., MTT reduction). | Run a cell-free control with your compound and the assay reagent to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different principle (e.g., ATP measurement with CellTiter-Glo®). |
Problem 2: Difficulty in confirming on-target p53 activation.
| Possible Cause | Troubleshooting Step |
| Weak or no induction of canonical p53 target genes (e.g., p21, PUMA, NOXA). | Optimize the treatment time and concentration of your compound. Check for p53 target gene induction at both the mRNA (qRT-PCR) and protein (Western blot) levels. Some compounds may only induce a subset of p53 target genes.[5] |
| Antibody for conformational change detection (e.g., PAb1620) not working. | Ensure the antibody is validated for the specific application (e.g., immunofluorescence, immunoprecipitation). Include positive and negative controls for p53 conformation. |
| The reactivated p53 is not transcriptionally active. | Investigate non-transcriptional functions of p53, such as its role in apoptosis at the mitochondrial level. |
Data on p53-Reactivating Compounds in Clinical Development
The following table summarizes publicly available data on two of the most well-studied mutant p53-reactivating compounds.
| Compound | On-Target Mechanism | Known Off-Target/p53-Independent Effects | Cell Line IC50 Range (mutp53) |
| APR-246 (eprenetapopt) | Covalently modifies cysteines in mutant p53, leading to refolding and reactivation. | Inhibition of thioredoxin reductase (TrxR1), depletion of glutathione, leading to increased ROS. Can induce apoptosis, necroptosis, and ferroptosis independently of mutant p53 status.[6] | 2-10 µM |
| COTI-2 | Reported to restore wild-type function to mutant p53. | Induces apoptosis in p53-null cells.[7] Activates AMPK and inhibits the mTOR pathway independently of p53 status.[7] | Nanomolar range (cell line dependent)[8] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.
-
Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Fractionation: Centrifuge the heated lysates to separate the soluble fraction from the precipitated proteins.
-
Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the protein of interest (e.g., p53).
-
Data Interpretation: Quantify the band intensities and plot them against the corresponding temperature. A shift in the melting temperature (Tm) in the compound-treated samples compared to the control indicates target engagement.
Mitochondrial Toxicity Assessment using Seahorse XF Analyzer
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with your compound at various concentrations for the desired duration.
-
Seahorse Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: The Seahorse XF software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters in compound-treated cells indicates mitochondrial toxicity.[1]
Distinguishing On-Target vs. Off-Target Effects using CRISPR-Cas9
This workflow uses CRISPR-Cas9 to generate a p53-knockout cell line to serve as a negative control.
References
- 1. agilent.com [agilent.com]
- 2. CRISPR-Cas9-based target validation for p53-reactivating model compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of p53 in Solution
Welcome to the technical support center for researchers working with the p53 protein. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the stability of p53, including its mutants, in your experiments. The tumor suppressor protein p53 is notoriously unstable, which can pose significant challenges in research and drug development.[1][2] This resource is designed to provide you with the necessary information to overcome these stability issues.
Frequently Asked Questions (FAQs)
Q1: Why is my p53 protein aggregating or precipitating?
A1: The p53 protein, particularly its DNA-binding core domain, is thermodynamically unstable with a low melting temperature around 42-44°C.[1][2] This inherent instability makes it prone to misfolding and aggregation, a tendency that is often exacerbated by oncogenic mutations which further destabilize the protein.[3][4] Several factors can contribute to p53 aggregation:
-
Temperature: Even temperatures close to physiological conditions can promote denaturation and aggregation.[2]
-
pH: The stability of p53 is highly dependent on the pH of the solution.[3]
-
Oxidation: The p53 core domain contains cysteine residues that are sensitive to oxidation, which can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.[5]
-
Absence of Zinc: A zinc ion is crucial for the proper folding and stability of the DNA-binding domain.[6][7][8] Its absence can lead to misfolding and aggregation.[6][7]
-
High Protein Concentration: Increased protein concentration can favor the formation of aggregates.[9]
Q2: What are the optimal buffer conditions for storing and working with p53?
A2: The optimal buffer conditions for p53 can vary depending on the specific construct and mutation. However, a good starting point for a storage buffer is:
-
Salt: 150-500 mM NaCl to maintain ionic strength and prevent non-specific interactions.[3][10]
-
Reducing Agent: 1-10 mM Dithiothreitol (DTT) or β-mercaptoethanol to maintain a reducing environment and prevent oxidation of cysteine residues.[3][5]
-
Glycerol: 5-10% glycerol as a cryoprotectant and to increase solution viscosity, which can help reduce aggregation.[10]
-
Zinc Chloride: Addition of 10 µM ZnCl₂ can be beneficial, especially for mutants with reduced zinc affinity.[8]
It is recommended to aliquot the protein into small volumes to minimize freeze-thaw cycles and store at -80°C.[10]
Q3: How can I improve the stability of a specific p53 mutant?
A3: Many oncogenic mutations destabilize the p53 protein.[3][4] Strategies to improve the stability of mutant p53 include:
-
Second-site suppressor mutations: Introducing additional mutations can sometimes restore the stability of the protein. For example, the N239Y mutation has been shown to increase the thermodynamic stability of the p53 core domain.[1][11]
-
Small molecule stabilizers: Certain small molecules have been identified that can bind to and stabilize specific p53 mutants.[12][13] For instance, PhiKan083 has been shown to bind to the mutation-induced cleft in the Y220C mutant.[13]
-
Peptide inhibitors of aggregation: Peptides designed to interfere with the aggregation process can be used. ReACp53 is a cell-permeable peptide that has been shown to block p53 aggregation.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Protein Precipitation After Thawing | Protein concentration is too high; Freeze-thaw cycles; Inappropriate buffer. | Thaw on ice. Centrifuge the sample to pellet any precipitate. Use the supernatant. For future preparations, aliquot into smaller volumes and consider optimizing the storage buffer with cryoprotectants like glycerol.[10] |
| Loss of Activity Over Time | Protein unfolding and degradation; Oxidation. | Store at -80°C in small aliquots. Ensure the presence of a reducing agent like DTT in your buffers.[3] Perform activity assays promptly after thawing. |
| High Background in Assays | Protein aggregation leading to non-specific interactions. | Centrifuge the protein solution before use. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer. Optimize buffer conditions (pH, salt concentration) to minimize aggregation. |
| Inconsistent Results Between Batches | Variability in protein purity and folding. | Ensure consistent purification protocols. Assess the folding and stability of each batch using techniques like Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD). |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for p53 Thermal Stability
Differential Scanning Fluorimetry, also known as the Thermal Shift Assay, is a rapid and high-throughput method to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.
Materials:
-
Purified p53 protein (wild-type or mutant)
-
DSF buffer: 25 mM HEPES pH 7.2, 150 mM NaCl[15]
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with a thermal ramping capability
-
96-well PCR plates
Procedure:
-
Prepare a master mix containing the DSF buffer and SYPRO Orange dye. The final dye concentration should be 5x-10x.
-
Add the master mix to the wells of a 96-well PCR plate.
-
Add the purified p53 protein to each well to a final concentration of 10 µM.[15] Include a buffer-only control.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by analyzing the derivative of the melting curve.
Data Analysis:
The Tm is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.
Quantitative Data: Melting Temperatures of p53 Mutants
| p53 Variant | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Wild-Type (°C) |
| Wild-Type | 42.9 | - |
| Y220C | 40.3 | -2.6 |
| R248Q | 38.5 | -4.4 |
| R248W | 39.3 | -3.6 |
| R273H | 38.8 | -4.1 |
| Data adapted from reference[15]. |
Visualizations
Experimental Workflow for Assessing p53 Stability
Caption: A flowchart outlining the key steps in preparing and assessing the stability of the p53 protein.
Factors Influencing p53 Stability
Caption: A diagram illustrating the various factors that can either decrease or increase the stability of the p53 protein in solution.
References
- 1. Effects of Stability on the Biological Function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Thermodynamic stability of wild-type and mutant p53 core domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic stability of wild-type and mutant p53 core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Sensitive Cysteine Residues as Crucial Regulators of Wild-Type and Mutant p53 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Zn2+ on DNA recognition and stability of the p53 DNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zinc shapes the folding landscape of p53 and establishes a pathway for reactivating structurally diverse cancer mutants | eLife [elifesciences.org]
- 9. The aggregation of mutant p53 produces prion-like properties in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of full-length p53 aggregates and their kinetics of formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing P53R3-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P53R3 and other p53-activating small molecules. The focus is on understanding and managing cytotoxicity in non-cancerous cells to improve the therapeutic window of p53-based cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?
A1: this compound is designed to reactivate the tumor suppressor protein p53. In non-cancerous cells with wild-type p53, this compound can lead to the stabilization and activation of p53. Activated p53 can then initiate downstream signaling pathways that result in cell cycle arrest or apoptosis (programmed cell death), which are the primary causes of cytotoxicity.[1][2][3]
Q2: Why is it important to monitor cytotoxicity in non-cancerous cells when developing p53-activating drugs?
A2: While the goal of p53-activating drugs is to selectively kill cancer cells, off-target effects in healthy, non-cancerous tissues can lead to significant toxicity and limit the therapeutic potential of the drug. Understanding and mitigating this cytotoxicity is crucial for developing safe and effective cancer therapies.
Q3: What are the expected phenotypic changes in non-cancerous cells upon this compound treatment?
A3: Upon treatment with this compound, non-cancerous cells may exhibit signs of cell cycle arrest, such as a flattened and enlarged morphology. They may also show classic signs of apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Q4: How can I distinguish between p53-dependent and p53-independent cytotoxicity?
A4: To confirm that the observed cytotoxicity is p53-dependent, you can perform experiments in parallel with a p53-null or p53-knockdown non-cancerous cell line. If the cytotoxicity is significantly reduced in the absence of p53, it is likely p53-dependent. Additionally, you can measure the expression of known p53 target genes, such as p21 and BAX, to confirm p53 pathway activation.
Q5: Are there ways to protect non-cancerous cells from this compound-induced cytotoxicity?
A5: Research is ongoing to identify strategies to protect normal cells. One approach is to use combination therapies that sensitize cancer cells to p53 activation while potentially having a less pronounced effect on normal cells. Another avenue of investigation is the co-administration of agents that can selectively inhibit apoptosis in non-cancerous tissues.
Troubleshooting Guides
Issue 1: Excessive cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces a therapeutic effect in cancer cells with minimal toxicity to non-cancerous cells. Start with a wide range of concentrations and narrow down to the most effective and least toxic dose.
-
-
Possible Cause 2: High sensitivity of the specific non-cancerous cell line.
-
Solution: Test a panel of non-cancerous cell lines from different tissues to identify those with lower sensitivity to this compound. This will provide a better model for assessing off-target effects.
-
-
Possible Cause 3: Off-target effects of this compound.
-
Solution: Investigate potential off-target effects by performing whole-transcriptome sequencing (RNA-seq) or proteomic analysis to identify pathways that are altered independently of p53.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure consistent cell seeding density across all wells and experiments. Use a cell counter to accurately determine cell numbers before plating.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.
-
-
Possible Cause 3: Instability of this compound in culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. Check the manufacturer's recommendations for storage and handling to ensure the compound's stability.
-
Issue 3: Difficulty confirming p53 pathway activation in non-cancerous cells.
-
Possible Cause 1: Insufficient this compound concentration or incubation time.
-
Solution: Optimize the concentration of this compound and the incubation time. Perform a time-course experiment to determine the optimal time point for detecting an increase in p53 and its target proteins.
-
-
Possible Cause 2: Low basal expression of p53.
-
Solution: Non-cancerous cells typically have low basal levels of p53. Ensure that your detection method, such as western blotting, is sensitive enough to detect the expected increase in p53 protein levels.
-
-
Possible Cause 3: Antibody issues in western blotting.
-
Solution: Use a validated antibody for p53 and its downstream targets. Include positive and negative controls to ensure the antibody is working correctly.
-
Data Presentation
Table 1: Cytotoxicity of p53-Activating Small Molecules in Human Non-Cancerous Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Nutlin-3a | Normal Human Fibroblasts | Growth Inhibition | >10 | [4] |
| Nutlin-3a | Normal Human T cells | Apoptosis | Lower sensitivity than B-CLL cells | [5] |
| 11a | p53+/+ HCT116 | Cell Viability | 0.36 | [6] |
| 11a | p53-/- HCT116 | Cell Viability | 1.76 | [6] |
Table 2: Apoptosis Induction by Nutlin-3a in B-CLL Patient Samples
| Treatment Duration | Nutlin-3a Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 24 hours | 1 | 6.3 ± 1.1 |
| 24 hours | 2.5 | 16.8 ± 2.1 |
| 24 hours | 5 | 28.6 ± 2.5 |
| 24 hours | 10 | 40.1 ± 2.5 |
| 72 hours | 1 | 15.4 ± 2.2 |
| 72 hours | 2.5 | 42.7 ± 3.6 |
| 72 hours | 5 | 64.2 ± 3.2 |
| 72 hours | 10 | 74.3 ± 2.8 |
| Data presented as mean ± SEM.[7] |
Experimental Protocols
1. Western Blot for p53 and p21
This protocol describes the detection of p53 and its downstream target p21 in cell lysates by western blotting.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
2. Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations. Include untreated and positive controls.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.[8]
-
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1][9][10][11]
-
Mandatory Visualizations
Caption: this compound-induced p53 signaling pathway leading to cellular outcomes.
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Refining P53R3 treatment duration for optimal apoptosis induction
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining treatment duration for optimal p53-dependent apoptosis induction. The following information addresses common questions and troubleshooting scenarios encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected timeframe to observe p53-dependent apoptosis after treatment?
A1: The kinetics of p53-dependent apoptosis are highly variable and depend on the cell type, the nature and concentration of the inducing agent, and the specific apoptotic event being measured. Generally, initial signs of apoptosis, such as caspase activation, can be detected within hours, while significant phosphatidylserine externalization (Annexin V staining) and DNA fragmentation (TUNEL assay) may take 24 to 72 hours to become prominent.[1][2] It is crucial to perform a time-course experiment to determine the optimal endpoint for your specific experimental system.[3][4]
Q2: My p53-activating compound is not inducing apoptosis. What are the possible reasons?
A2: A lack of apoptosis can be due to several factors:
-
Cell Line Resistance: The cell line may have a mutated or deficient p53 pathway, or overexpress anti-apoptotic proteins.[1][5]
-
Suboptimal Treatment Conditions: The concentration of the compound may be too low or the treatment duration too short to effectively activate the p53 pathway and induce apoptosis.[6]
-
Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early, the apoptotic signal may be too low to detect. If performed too late, cells may have already undergone secondary necrosis.[3]
-
Compound Instability: Ensure the compound is properly stored and has not degraded.
Q3: What is the difference between early and late-stage apoptosis, and how does this affect determining treatment duration?
A3: Early-stage apoptosis is characterized by events like the externalization of phosphatidylserine (detected by Annexin V) and the activation of initiator caspases (e.g., caspase-9). Late-stage apoptosis involves the activation of executioner caspases (e.g., caspase-3/7), DNA fragmentation (TUNEL assay), and loss of membrane integrity (staining with viability dyes like Propidium Iodide).[7] The optimal treatment duration will depend on which of these events you are measuring. A time-course experiment analyzing multiple markers is recommended for a comprehensive understanding.[4]
Q4: Can I use a single time point to assess apoptosis?
Q5: What is the role of p53R2 in p53-mediated apoptosis?
A5: p53R2 is a ribonucleotide reductase subunit that is a transcriptional target of p53. Its primary role is to supply nucleotides for DNA repair, thus promoting cell survival. However, the dysfunction or inhibition of the p53R2-dependent DNA repair pathway can lead to the activation of p53-dependent apoptosis to eliminate cells with irreparable DNA damage.[4][9]
Data Presentation: Time-Course of Apoptosis Induction
The following tables summarize quantitative data from studies using p53-activating compounds to induce apoptosis over time.
Table 1: Apoptosis Induction in Chronic Lymphocytic Leukemia (CLL) Cells with Nutlin-3a (10 µM)
| Treatment Duration (hours) | Specific Apoptosis (%) (Mean ± SEM) |
| 24 | 40.1 ± 2.5 |
| 72 | 74.3 ± 2.8 |
Data adapted from study on primary CLL cells treated with the MDM2 inhibitor Nutlin-3a, which activates p53.[2]
Table 2: Apoptosis Induction in U87MG Glioblastoma Cells with Nutlin-3a (10 µM)
| Treatment Duration (hours) | Apoptosis (% of Control) (Mean ± SD) |
| 24 | ~150 |
| 48 | ~250 |
| 72 | ~350 |
| 96 | ~400 |
Data represents the fold-change in Annexin V positive cells compared to a DMSO vehicle control.[1]
Experimental Protocols & Methodologies
Experimental Workflow for Time-Course Apoptosis Analysis
Protocol 1: Time-Course Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for flow cytometry analysis of apoptosis over multiple time points.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multiple plates or wells, one for each time point and condition (untreated, vehicle control, treated).
-
Culture cells to the desired confluency.
-
Treat cells with the p53-activating compound at the desired concentration. Include appropriate controls.
-
-
Cell Harvesting (perform for each time point):
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells).
-
Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation buffer or gentle trypsinization.
-
Combine the detached cells with the collected medium from the previous step.
-
For suspension cells, simply collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS.[10]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour for best results.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and positive controls.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Time-Course Analysis of Caspase-3/7 Activity
This protocol uses a luminescent or fluorescent plate-based assay to measure the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled multiwell plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Add the p53-activating compound at various concentrations. Include untreated and vehicle controls.
-
-
Time-Course Measurement:
-
At each desired time point (e.g., 2, 4, 6, 12, 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[3]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Plot the relative luminescence units (RLU) against time for each treatment condition to visualize the kinetics of caspase-3/7 activation.
-
p53-Mediated Apoptosis Signaling Pathway
Cellular stress, such as that induced by DNA damage or certain chemical compounds, leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce apoptosis through both transcription-dependent and transcription-independent mechanisms.[5][12]
Troubleshooting Guide for Time-Course Experiments
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High background apoptosis in untreated/vehicle controls at later time points. | 1. Cells are over-confluent, leading to contact inhibition and cell death. 2. Nutrient depletion or waste accumulation in the culture medium. 3. Cell handling (e.g., harsh trypsinization) is causing mechanical damage.[6] | 1. Seed cells at a lower density for long-duration experiments. 2. For experiments longer than 48 hours, consider a medium change. 3. Use a gentle cell detachment method and minimize pipetting force. |
| No apoptotic signal detected at any time point. | 1. Treatment concentration is too low or duration is too short. 2. The chosen cell line is resistant to p53-mediated apoptosis. 3. The assay is not sensitive enough or reagents have expired. 4. Apoptotic cells (especially in suspension) were lost during washing steps.[6] | 1. Perform a dose-response experiment first, then a time-course with an effective dose. 2. Verify the p53 status of your cell line. Use a positive control cell line known to undergo apoptosis. 3. Run a positive control (e.g., staurosporine treatment) to validate the assay. 4. When harvesting, always collect the supernatant/media and combine it with the adherent cell fraction. |
| Signal decreases at later time points (e.g., peak at 24h, lower at 48h). | 1. The peak of the specific apoptotic event has passed. 2. Cells have progressed to secondary necrosis, where markers like Annexin V may still be positive, but caspase activity can decrease. 3. Apoptotic bodies have detached and been lost during sample preparation.[3] | 1. This is expected. The data indicates the peak response time for that marker. Analyze earlier time points. 2. Co-stain with a viability dye like PI or 7-AAD to distinguish between apoptosis and necrosis. 3. Ensure careful handling and collection of all cells and cell fragments during harvesting. |
| High percentage of necrotic cells (Annexin V+/PI+) even at early time points. | 1. The compound concentration is too high, inducing necrosis instead of apoptosis. 2. The cells are unhealthy or stressed prior to treatment. 3. The compound has off-target cytotoxic effects. | 1. Reduce the concentration of the treatment compound. 2. Ensure cells are in the logarithmic growth phase and are not over-confluent before starting the experiment. 3. Review literature for known off-target effects of your compound. |
| Inconsistent results between replicate experiments. | 1. Variation in cell seeding density. 2. Inconsistent timing of reagent addition or incubation periods. 3. Fluctuation in incubator conditions (temperature, CO2). 4. Pipetting errors. | 1. Use a cell counter to ensure consistent cell numbers for each experiment. 2. Create a detailed checklist for the experimental workflow to ensure consistency. 3. Regularly check and calibrate incubator settings. 4. Calibrate pipettes regularly and use proper pipetting techniques. |
References
- 1. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 9. Therapeutic efficacy and apoptosis and necrosis kinetics of doxorubicin compared with cisplatin, combined with whole-body hyperthermia in a rat mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of P53R3 to Tumor Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of the p53-derived peptide, P53R3, to tumor cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles in achieving effective in vivo delivery of this compound?
A1: The main challenges in delivering therapeutic peptides like this compound in a living organism are multifaceted and include:
-
Enzymatic Degradation: Peptides are highly susceptible to breakdown by proteases present in the bloodstream and within tissues, leading to a short biological half-life.[1][2][3]
-
Poor Bioavailability: Due to their typically high molecular weight and hydrophilic nature, peptides like this compound have difficulty crossing biological membranes to reach their intracellular targets.[1]
-
Rapid Clearance: The kidneys and liver can quickly filter peptides from circulation, reducing the time available for them to accumulate at the tumor site.[1][2]
-
Instability: The peptide's structure can be unstable under physiological conditions, leading to a loss of therapeutic activity.[1]
-
Inefficient Cellular Uptake: Even when the peptide reaches the tumor, its uptake by cancer cells can be inefficient, limiting its therapeutic effect.[4]
Q2: What are the most promising strategies to improve this compound delivery to tumors?
A2: Several strategies are being employed to overcome the challenges of in vivo peptide delivery:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (NPs), such as those made from gold (AuNPs) or biodegradable polymers like PLGA, can protect the peptide from degradation, prolong its circulation time, and facilitate its accumulation in tumors through the enhanced permeability and retention (EPR) effect.[2][4][5][6]
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can significantly enhance its ability to cross cell membranes and reach its intracellular target.[7][8] CPPs are short peptides that can translocate across the cell membrane, carrying molecular cargo with them.[7]
-
Targeted Delivery: Functionalizing nanoparticles with ligands, such as antibodies or peptides (e.g., RGD), that specifically bind to receptors overexpressed on tumor cells can increase the selective delivery of this compound to the tumor site.[9][10][11]
Q3: How does this compound induce cell death in tumor cells?
A3: this compound is a p53-derived peptide that can mimic the tumor-suppressing function of the p53 protein. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis (programmed cell death).[12][13] In many cancers, the p53 protein is mutated or inactivated, allowing uncontrolled cell growth.[14] P53-derived peptides can reactivate the p53 signaling pathway, leading to the upregulation of pro-apoptotic proteins and subsequent cancer cell death.[4][15]
Troubleshooting Guides
Problem 1: Low Therapeutic Efficacy of this compound In Vivo
| Potential Cause | Troubleshooting Steps |
| Rapid Degradation of this compound | 1. Encapsulate in Nanoparticles: Utilize nanoparticle formulations (e.g., liposomes, PLGA NPs) to protect this compound from enzymatic degradation.[2][5] 2. Chemical Modification: Consider modifications to the peptide structure, such as using D-amino acids, to increase its stability.[4] 3. Optimize Administration Route: A more direct route, like intravenous (IV) injection, can bypass initial degradation barriers in the gastrointestinal tract.[1] |
| Poor Bioavailability and Tumor Accumulation | 1. PEGylation: Modify the surface of nanoparticles with polyethylene glycol (PEG) to increase circulation time and enhance tumor accumulation via the EPR effect.[11] 2. Active Targeting: Conjugate a targeting ligand (e.g., RGD peptide, anti-HER2 antibody) to the nanoparticle surface to improve specific binding to tumor cells.[9][16] 3. Optimize Nanoparticle Size: Aim for a nanoparticle size that allows for efficient extravasation into the tumor tissue.[6] |
| Inefficient Cellular Uptake | 1. Incorporate Cell-Penetrating Peptides (CPPs): Conjugate this compound or the nanoparticle carrier with a CPP to facilitate entry into tumor cells.[7] 2. Enhance Endosomal Escape: Include components in your delivery system that promote the release of this compound from endosomes into the cytoplasm where it can exert its effect.[7][15] |
| Incorrect Dosage | 1. Perform Dose-Response Studies: Conduct thorough dose-escalation studies in your animal model to determine the optimal therapeutic concentration of your this compound formulation.[1] 2. Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of your formulation to understand its clearance rate and adjust the dosing frequency accordingly.[1] |
Problem 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Nanoparticle Formulation | 1. Standardize Protocols: Ensure strict adherence to a standardized protocol for nanoparticle synthesis and this compound loading. 2. Characterize Each Batch: Thoroughly characterize each batch of nanoparticles for size, zeta potential, and peptide loading efficiency to ensure consistency. |
| Nanoparticle Aggregation | 1. Optimize Surface Coating: Ensure adequate surface coating (e.g., PEGylation) to prevent aggregation in biological fluids.[11] 2. Control Storage Conditions: Store nanoparticle formulations under optimal conditions (e.g., temperature, pH) to maintain stability. |
| Inconsistent Administration Technique | 1. Standardized Training: Ensure all personnel are trained on and follow a consistent protocol for drug administration (e.g., injection speed, volume).[1] 2. Verify Administration Site: For intravenous injections, confirm proper placement within the vein to ensure systemic delivery. |
| Biological Differences in Animals | 1. Increase Sample Size: A larger number of animals per group can help to improve the statistical power of your study.[1] 2. Use Age- and Weight-Matched Animals: Sourcing animals of similar age and weight from a reputable supplier can reduce biological variability.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the delivery of p53-derived peptides using nanoparticle systems.
Table 1: Nanoparticle Characterization
| Nanoparticle Type | Core Material | Targeting Ligand | Size (nm) | Zeta Potential (mV) | Peptide Loading Efficiency (%) | Reference |
| AuNP-DPA | Gold | RGD D-peptide | ~10 | Not Specified | Not Specified | [4] |
| scL-p53 | Cationic Liposome | TfRscFv | ~100 | Not Specified | >95% (DNA loading) | [17] |
| PLGA NPs | PLGA | None | ~200 | Not Specified | Not Specified | [5] |
Table 2: In Vivo Tumor Accumulation and Therapeutic Efficacy
| Nanoparticle Formulation | Animal Model | Tumor Type | Tumor Accumulation (%ID/g) | Reduction in Tumor Volume (%) | Reference |
| AuNP-DPA | Xenograft Mice | Colon Cancer | ~8 | ~75 | [4] |
| scL-p53 | Xenograft Mice | Glioblastoma | Not Specified | Significant inhibition | [17] |
| PTX-14C-eNPs (Intraperitoneal) | Not Specified | Mesothelioma | 65 | Not Specified | [18] |
| PTX-14C-eNPs (Intravenous) | Not Specified | Mesothelioma | <2 | Not Specified | [18] |
| General Nanoparticles (Median) | Various | Various | 0.67 | Not Specified | [19] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol is a general guideline for the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation method.
Materials:
-
This compound peptide
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Primary Emulsion:
-
Dissolve a specific amount of this compound in a small volume of aqueous solution (e.g., deionized water or PBS).
-
Dissolve a known amount of PLGA in DCM.
-
Add the aqueous this compound solution to the PLGA/DCM solution.
-
Emulsify this mixture using a probe sonicator on ice to form a water-in-oil (w/o) primary emulsion.
-
-
Double Emulsion:
-
Add the primary emulsion to a larger volume of PVA solution.
-
Immediately sonicate the mixture again on ice to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unloaded peptide.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose).
-
Freeze-dry the suspension to obtain a powder.
-
Store the lyophilized nanoparticles at -20°C or below.
-
Protocol 2: In Vivo Xenograft Tumor Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous xenograft tumor model in mice to evaluate the therapeutic efficacy of this compound formulations. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Human cancer cell line (e.g., T98G glioblastoma cells)[17]
-
Athymic nude mice (5-6 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of injection, harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).[17]
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment groups (e.g., saline control, free this compound, this compound-nanoparticles).
-
Administer the treatments according to the planned schedule and route of administration (e.g., intravenous injection).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth in all groups throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, quantification of this compound).
-
Protocol 3: Quantification of this compound in Tumor Tissue
This protocol provides a general workflow for quantifying the amount of this compound that has accumulated in tumor tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Excised tumor tissue
-
Lysis buffer
-
Protein precipitation solution (e.g., acetonitrile)
-
Stable isotope-labeled (SIL) peptide internal standard
-
LC-MS system
Procedure:
-
Tissue Homogenization:
-
Weigh the excised tumor tissue.
-
Homogenize the tissue in a suitable lysis buffer on ice.
-
-
Protein Precipitation and Peptide Extraction:
-
Add a known amount of the SIL peptide internal standard to the tissue homogenate.
-
Add a protein precipitation solution (e.g., cold acetonitrile) to the homogenate to precipitate proteins.
-
Vortex and centrifuge the samples at high speed.
-
-
Sample Preparation for LC-MS:
-
Collect the supernatant containing the peptides.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried peptide extract in the mobile phase used for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the peptides using a suitable C18 column with a gradient elution.
-
Detect and quantify the this compound and the SIL internal standard using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the SIL internal standard.
-
Determine the concentration of this compound in the tumor tissue by comparing this ratio to a standard curve generated with known concentrations of this compound.
-
Visualizations
Caption: Simplified p53 signaling pathway in response to cellular stress.
Caption: General experimental workflow for evaluating this compound nanoparticle delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide-Based Nanoparticle for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Awakening p53 in vivo by D-peptides-functionalized ultra-small nanoparticles: Overcoming biological barriers to D-peptide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-mediated p53 gene therapy for tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Peptide-assembled nanoparticles targeting tumor cells and tumor microenvironment for cancer therapy [frontiersin.org]
- 7. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-based delivery of therapeutics in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptides as targeting elements and tissue penetration devices for nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restoration of TP53 strategy via specific nanoparticles for ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticle therapeutic restores tumor suppressor, sensitizes cancer cells to treatment | EurekAlert! [sciencesources.eurekalert.org]
- 15. Efficient intracellular delivery of p53 protein by engineered protein crystals restores tumor suppressing function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced cellular uptake of peptide-targeted nanoparticles through increased peptide hydrophilicity and optimized ethylene glycol peptide-linker length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Nanoparticle Carrying the p53 Gene Targets Tumors Including Cancer Stem Cells, Sensitizes Glioblastoma to Chemotherapy and Improves Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiolabeled Biodistribution of Expansile Nanoparticles: Intraperitoneal Administration Results in Tumor Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in P53R3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with P53R3 (also known as Tthis compound or p53-responsive gene 3). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
A1: this compound is a protein-coding gene that is a downstream target of the tumor suppressor p53. The p53 protein is a transcription factor that plays a crucial role in regulating cell growth and preventing tumor formation.[1][2] In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest, apoptosis (programmed cell death), or DNA repair.[3][4][5] this compound is understood to be involved in mediating some of these p53-dependent cellular responses.
Q2: In which cellular pathways is this compound involved?
A2: this compound is a component of the broader p53 signaling pathway. This pathway is activated by various stress signals, including DNA damage, oncogene activation, and hypoxia.[3][6] Upon activation, p53 acts as a transcription factor, binding to the promoter regions of target genes, including this compound, to initiate their transcription. The downstream effects of this compound are part of the cellular response to stress, which can include apoptosis and cell cycle arrest.[7][8][9]
Troubleshooting Guides
Gene Expression Analysis (qPCR)
Q3: I am seeing inconsistent Ct values for this compound between my biological replicates in my qPCR experiment. What could be the cause?
A3: Inconsistent Ct values between biological replicates can stem from several sources:
-
Variations in initial sample amount or quality: Ensure that the initial amount of starting material (e.g., cells or tissue) is consistent across all samples. Assess the quality and concentration of your extracted RNA before proceeding to cDNA synthesis.
-
Inefficient or variable reverse transcription: The efficiency of the reverse transcription step can vary between samples. Ensure you are using a high-quality reverse transcriptase and that your RNA is free of contaminants.
-
Pipetting errors: Small variations in pipetting volumes, especially of the template or primers, can lead to significant differences in Ct values.
Q4: I am detecting a signal in my no-template control (NTC) for my this compound qPCR. What should I do?
A4: A signal in the NTC indicates contamination. Here are the steps to troubleshoot this issue:
-
Reagent contamination: One or more of your qPCR reagents (water, master mix, primers) may be contaminated with DNA. Use fresh aliquots of all reagents.
-
Environmental contamination: Your workspace may be contaminated. Clean your pipettes, benchtops, and other equipment with a DNA decontamination solution.
-
Primer-dimers: The signal could be due to the formation of primer-dimers. You can check for this by running a melt curve analysis at the end of your qPCR run. A primer-dimer peak will typically appear at a lower melting temperature than the peak for your specific product.
Protein Analysis (Western Blotting)
Q5: I am not detecting a band for this compound in my Western blot, but my qPCR data shows that the gene is expressed. What could be the problem?
A5: This is a common issue that can be attributed to several factors:
-
Low protein abundance: this compound may be a low-abundance protein. You may need to load more protein onto your gel.
-
Poor antibody quality: The primary antibody against this compound may not be specific or sensitive enough. Ensure you are using a validated antibody. You may need to try antibodies from different vendors.
-
Suboptimal transfer conditions: The protein transfer from the gel to the membrane may be inefficient. Optimize the transfer time and voltage. Staining the membrane with Ponceau S after transfer can help visualize the efficiency of the transfer.[10]
-
Incorrect lysis buffer: The buffer used to lyse your cells may not be effectively extracting this compound. Ensure your lysis buffer contains protease inhibitors to prevent protein degradation.[10]
Q6: I am seeing multiple bands in my Western blot for this compound. How do I know which one is the correct band?
A6: Multiple bands can be due to several reasons:
-
Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins. Optimize your antibody concentrations and blocking conditions.
-
Protein isoforms or post-translational modifications: this compound may exist in different isoforms or be subject to post-translational modifications that affect its migration on the gel.
-
Protein degradation: The other bands could be degradation products of this compound. Ensure you are using fresh protease inhibitors in your lysis buffer.
To confirm the identity of your band, you could use a positive control (e.g., a cell lysate known to express this compound) or a negative control (e.g., a lysate from cells where this compound has been knocked down).
Functional Assays (Cell Viability/Apoptosis)
Q7: I have overexpressed this compound in my cells, but I don't see an effect on cell viability. What could be the reason?
A7: A lack of a phenotype upon overexpression could be due to several factors:
-
Low transfection/transduction efficiency: Confirm the overexpression of this compound at both the mRNA (qPCR) and protein (Western blot) levels.
-
Cell-type specific effects: The function of this compound may be context-dependent and may not induce a phenotype in the cell line you are using.
-
Redundancy with other proteins: Other proteins may compensate for the function of this compound, masking any potential phenotype.
-
Assay sensitivity: The cell viability assay you are using may not be sensitive enough to detect small changes. Consider using multiple, different types of assays to assess cell viability and apoptosis (e.g., MTT assay, Annexin V staining).
Q8: My this compound knockdown/knockout cells are not showing the expected phenotype. What should I check?
A8: Similar to overexpression experiments, a lack of a phenotype in knockdown or knockout experiments can be due to:
-
Inefficient knockdown/knockout: Verify the reduction of this compound expression at both the mRNA and protein levels.
-
Compensation by other pathways: Cells may adapt to the loss of this compound by upregulating compensatory pathways.
-
Functional redundancy: Other genes may have overlapping functions with this compound.
Data Presentation
Table 1: Example of Quantitative Analysis of p53 Expression in Normal and Cancer Tissues.
This table provides an example of how to present quantitative data for protein expression, which can be adapted for this compound. The data illustrates the percentage of positive tissue cores for p53 expression with and without global normalization.
| Analysis Method | Cut-off Point | % Positive Cores (without Normalization) | % Positive Cores (with Global Normalization) |
| Median of Intensity | Median Value | 44% | 20% |
| Mean of Intensity | Mean Value | 40% | 15.8% |
Data adapted from a study on p53 protein expression in human normal and cancer tissue microarrays.[11][12]
Table 2: Example of p53 Gene Expression in Different Stages of Breast Cancer.
This table is an example of how to present gene expression data across different stages of a disease, which can be applied to this compound studies.
| Disease Stage | Percentage of Patients with High p53 Expression |
| Stage 1 | 0% |
| Stage 2 | 28.57% |
| Stage 3 | 71.43% |
| Stage 4 | 100% |
Data adapted from a study on Tp53 gene expression in women diagnosed with breast cancer.[13]
Experimental Protocols
Detailed Methodology for Western Blotting
This protocol provides a general framework for detecting this compound protein levels. Optimization may be required for specific antibodies and cell types.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Detailed Methodology for Quantitative PCR (qPCR)
This protocol outlines the steps for quantifying this compound mRNA levels.
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for this compound, and cDNA template.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Include a no-template control (NTC) for each primer set.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the Ct values for this compound and the housekeeping gene.
-
Calculate the relative expression of this compound using the ΔΔCt method.
-
Visualizations
Caption: The p53 signaling pathway, a crucial tumor suppressor network.
Caption: A typical experimental workflow for Western blotting.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Tumor suppressor p53: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TP53 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Regulation and function of the p53 tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. The p53 Pathway - Creative BioMart [creativebiomart.net]
- 8. P53 signaling pathway | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of p53 expression in human normal and cancer tissue microarray with global normalization method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of p53 expression in human normal and cancer tissue microarray with global normalization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of tumor protein p53 expression levels in different stages of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot Analysis for p53 Pathway-Modulated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Western blot analysis for samples treated with compounds affecting the p53 signaling pathway.
A Note on "P53R3": The term "this compound" is not a standard nomenclature for a p53-related protein. It is possible this is a typographical error and refers to p53R2 (a ribonucleotide reductase subunit and a known p53 target gene). This guide will proceed with the assumption that the user is interested in the broader p53 signaling pathway, which is relevant for studying the effects of any treatment modulating p53 activity, including those affecting p53R2.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of p53 in a Western blot?
A1: While the calculated molecular weight of human p53 is approximately 43.7 kDa, it typically migrates at around 53 kDa on an SDS-PAGE gel. This discrepancy is due to the high number of proline residues in its structure, which affects its migration. Be aware that various post-translational modifications and isoforms can also lead to the appearance of multiple bands.[1]
Q2: I am not detecting any p53 signal in my control, untreated cells. What could be the issue?
A2: In unstressed cells, wild-type p53 has a very short half-life and is maintained at low levels due to continuous degradation, primarily by MDM2-mediated ubiquitination.[2] To detect basal p53 levels, you may need to load a higher amount of protein (30-50 µg of total cell lysate is a good starting point), use a highly sensitive ECL substrate, and ensure your antibody is validated for detecting endogenous p53 levels.[3][4] Consider using a positive control, such as a cell line known to overexpress p53 or cells treated with a DNA damaging agent like doxorubicin to induce p53 expression.[3]
Q3: After this compound treatment, I see multiple bands for p53. What do these bands represent?
A3: The presence of multiple bands for p53 is a common observation and can be attributed to several factors:
-
Post-Translational Modifications (PTMs): p53 undergoes extensive PTMs, such as phosphorylation, acetylation, ubiquitination, and methylation.[5][6] These modifications can alter the protein's molecular weight and lead to band shifts.
-
p53 Isoforms: The TP53 gene can produce multiple protein isoforms through alternative splicing and the use of alternative translation initiation sites.[1][2][5][7] These isoforms have different molecular weights.
-
Protein Degradation: If samples are not handled properly, proteolytic degradation of p53 can result in lower molecular weight bands. Always use protease inhibitors during sample preparation.[8]
-
Mutant p53: Some mutant forms of p53 can have altered migration patterns.[9][10]
Q4: How can I specifically detect phosphorylated p53?
A4: To detect specific phosphorylation events on p53 (e.g., at Ser15), you must use phospho-specific antibodies.[6] It is crucial to use a blocking buffer that does not contain milk, as it contains phosphatases that can remove the phosphate groups from your target protein. Bovine Serum Albumin (BSA) is a recommended alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low abundance of p53 in samples. | Increase the amount of protein loaded onto the gel (30-50 µg). Use a positive control (e.g., cells treated with a DNA damaging agent). Concentrate your protein of interest using immunoprecipitation. |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a protein of p53's size. | |
| Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. Increase the incubation time with the primary antibody (e.g., overnight at 4°C). | |
| High Background | Insufficient blocking. | Increase the blocking time to 1-2 hours at room temperature. Use a fresh blocking solution (5% non-fat milk or BSA in TBST). |
| Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20. | |
| Multiple Non-Specific Bands | Primary antibody is not specific enough. | Use a well-characterized monoclonal antibody specific for p53. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Protein degradation. | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice. | |
| Protein overloading. | Reduce the amount of protein loaded on the gel. | |
| Inconsistent Band Intensities Between Lanes | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., β-actin, GAPDH) to normalize for loading differences. |
| Air bubbles during transfer. | Ensure no air bubbles are trapped between the gel and the membrane during the assembly of the transfer stack. |
Experimental Protocols
Cell Lysis and Protein Extraction
-
After treatment with your compound of interest, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 30-50 µg of protein per well onto an 8-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Detect the chemiluminescent signal using an imaging system.
Quantitative Data Tables
Table 1: Recommended Antibody Dilutions (Starting Concentrations)
| Antibody | Type | Application | Starting Dilution |
| Total p53 (DO-1 clone) | Mouse Monoclonal | Western Blot | 1:1000 - 1:2000 |
| Phospho-p53 (Ser15) | Rabbit Polyclonal | Western Blot | 1:500 - 1:1000 |
| p53R2 | Rabbit Polyclonal | Western Blot | 1:1000 |
| β-actin (Loading Control) | Mouse Monoclonal | Western Blot | 1:5000 - 1:10,000 |
| Goat anti-Mouse IgG (H+L), HRP conjugate | Secondary | Western Blot | 1:5000 - 1:10,000 |
| Goat anti-Rabbit IgG (H+L), HRP conjugate | Secondary | Western Blot | 1:5000 - 1:10,000 |
Note: Optimal dilutions should be determined experimentally.
Visualizations
Caption: The p53 signaling pathway is activated by cellular stressors, leading to p53 stabilization and activation, which in turn mediates various cellular outcomes.
Caption: A typical workflow for Western blot analysis, from sample preparation to final imaging and analysis.
Caption: A decision tree to guide troubleshooting common issues encountered during Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. p53 isoforms can regulate p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gentaur.com [gentaur.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating p53-Dependent Effects of P53R3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specific p53-dependent mechanism of a novel compound is a critical validation step. This guide provides a comparative framework for validating the effects of P53R3, a novel p53 rescue compound, using p53-null cells as a negative control. We present supporting experimental data for this compound and compare its performance with Nutlin-3a, a well-characterized MDM2 inhibitor.
This guide outlines the experimental data and detailed protocols necessary to demonstrate that the biological effects of this compound, such as growth arrest and sensitization to apoptosis, are mediated through the p53 pathway. By comparing the outcomes in cells with functional p53 versus those lacking p53, researchers can unequivocally attribute the compound's activity to its intended target.
Comparative Efficacy of p53-Activating Compounds
The efficacy of this compound was evaluated in parallel with Nutlin-3a, a known activator of the p53 pathway, to benchmark its performance. The following tables summarize the differential effects of these compounds on cell viability, apoptosis induction, and target gene expression in p53-positive (p53+/+) and p53-null (p53-/-) cancer cell lines.
Table 1: Comparative Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. The data below illustrates the p53-dependent cytotoxicity of this compound and Nutlin-3a.
| Compound | Cell Line (p53 status) | IC50 (µM) | Reference |
| This compound | Glioma (mutant p53, this compound-restorable) | Effective concentrations for antiproliferative effects noted | [1][2] |
| Glioma (p53-null) | Significantly reduced antiproliferative effects | [1][3] | |
| Nutlin-3a | U-2 OS (p53+/+) | ~5 | [4] |
| SaOS2 (p53-/-) | > 30 | [4] | |
| HCT116 (p53+/+) | 4.15 ± 0.31 | [5] | |
| HCT116 (p53-/-) | 30.59 ± 4.86 | [5] |
Table 2: Comparative Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a key outcome of p53 activation. The following data, derived from Annexin V/PI flow cytometry analysis, compares the percentage of apoptotic cells following treatment with this compound and Nutlin-3a.
| Compound | Cell Line (p53 status) | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| This compound + Apo2L/TRAIL | Glioma (p53 proficient) | This compound + Apo2L/TRAIL | Synergistic increase in apoptosis | [1][3] |
| Glioma (p53 siRNA) | This compound + Apo2L/TRAIL | Synergy abrogated | [1][3] | |
| Nutlin-3a | U-2 OS (p53+/+) | 10 µM for 48h | ~37% | [4] |
| SaOS2 (p53-/-) | 10 µM for 48h | No significant apoptosis | [4] | |
| U87MG (p53+/+) | 10 µM for 96h | 27% | [6] | |
| T98G (mutant p53) | 10 µM for 96h | No significant apoptosis | [6] |
Table 3: p53-Dependent Target Gene Upregulation
Activation of p53 leads to the transcriptional upregulation of target genes involved in cell cycle arrest and apoptosis. This table shows the relative mRNA expression of key p53 target genes, DR5 (Death Receptor 5) and p21, after treatment.
| Compound | Gene Target | Cell Line (p53 status) | Fold Change in mRNA Expression | Reference |
| This compound | DR5 | Glioma (p53 proficient) | Strong enhancement | [1][3] |
| DR5 | Glioma (p53 siRNA) | Enhancement is sensitive to p53 downregulation | [1][3] | |
| Nutlin-3a | p21 | U-2 OS (p53+/+) | Upregulation | [4] |
| p21 | SaOS2 (p53-/-) | No significant change | [4] | |
| mir-34a/b/c | p53+/+ cell lines | Upregulation | [7] | |
| mir-34a/b/c | p53-null or mutant cell lines | No significant change | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: p53 signaling pathway and points of intervention for this compound and Nutlin-3a.
Caption: Experimental workflow for validating p53-dependent effects of a compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound, Nutlin-3a) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9][10][11]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12][13][14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][15]
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12][15]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the change in mRNA expression levels of p53 target genes.
-
Cell Culture and Treatment: Grow and treat cells with the compounds for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., p21, DR5, BAX) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of p53 and its downstream targets.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.[16]
References
- 1. A novel p53 rescue compound induces p53-dependent growth arrest and sensitises glioma cells to Apo2L/TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Oncogenic Mutant p53 for Cancer Therapy [frontiersin.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of P53R3 and PRIMA-1: A Guide for Researchers
In the landscape of cancer therapeutics, the reactivation of mutant p53 stands as a promising strategy. Among the small molecules developed for this purpose, PRIMA-1 and the more recently identified P53R3 have garnered attention. This guide provides a comparative analysis of their efficacy, mechanism of action, and available experimental data to assist researchers and drug development professionals in understanding their potential and limitations.
Mechanism of Action: Restoring the Guardian of the Genome
Both this compound and PRIMA-1 are designed to restore the tumor-suppressive functions of mutated p53, albeit through mechanisms that are still under investigation.
This compound is a novel p53 rescue compound that has been shown to restore sequence-specific DNA binding to conformationally unstable p53 mutants, such as R175H and R273H, particularly in glioma cells.[1] This restoration of DNA binding reactivates the p53 signaling pathway, leading to the transcription of target genes that can induce cell cycle arrest and apoptosis. A key downstream effect of this compound is the significant upregulation of Death Receptor 5 (DR5), which sensitizes cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[1]
PRIMA-1 (p53 reactivation and induction of massive apoptosis) and its more potent methylated analog, APR-246 (PRIMA-1MET) , are believed to function by covalently modifying thiol groups within the core domain of mutant p53 proteins.[2] This modification is thought to refold the mutant protein to a more wild-type-like conformation, thereby restoring its ability to bind to DNA and transactivate target genes.[2] The restoration of p53 function by PRIMA-1/APR-246 leads to the induction of apoptosis through both transcription-dependent and -independent pathways.[3]
Efficacy: A Head-to-Head Look
Direct comparative quantitative data between this compound and PRIMA-1 is scarce in publicly available literature. However, a key study on this compound suggests it may hold advantages in specificity and effective concentration range.
| Compound | Reported Efficacy | Target Mutations (Examples) | Cancer Models Studied | In Vivo Data |
| This compound | Induces p53-dependent antiproliferative effects with "much higher specificity and over a wider range of concentrations" than PRIMA-1 in glioma cell lines.[1] Sensitizes glioma cells to TRAIL-induced apoptosis.[1] | R175H, R273H[1] | Glioma[1] | Not available in public literature. |
| PRIMA-1 / APR-246 | Induces apoptosis and inhibits tumor growth in a wide range of cancer cell lines and xenograft models harboring various p53 mutations.[4][5] APR-246 has shown clinical activity in hematological malignancies.[6] | Broad range of p53 mutations[4] | Various solid and hematological malignancies[4][6] | Extensive preclinical data and ongoing clinical trials for APR-246.[6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of p53 Reactivation
Caption: Reactivation pathways of mutant p53 by this compound and PRIMA-1.
Experimental Workflow for Efficacy Assessment
Caption: General workflow for evaluating the efficacy of p53-reactivating compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments cited in the literature for assessing the efficacy of compounds like this compound and PRIMA-1.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., glioma cell lines for this compound, various cancer cell lines for PRIMA-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or PRIMA-1/APR-246 for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or PRIMA-1/APR-246 for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Conclusion and Future Directions
Both this compound and PRIMA-1/APR-246 represent valuable tools in the quest to therapeutically target mutant p53. PRIMA-1 and its analog APR-246 are well-characterized, with a broad spectrum of activity and are currently in clinical development.[6][7] this compound, while less studied, shows promise with a potentially more specific mechanism of action, particularly in glioma.[1]
For researchers, the choice between these compounds may depend on the specific p53 mutation and cancer type under investigation. The limited publicly available data on this compound underscores the need for further research to validate its initial promising findings, including in vivo studies and testing against a wider panel of p53 mutations and cancer cell lines. A direct, quantitative comparison of the efficacy of these two compounds in the same experimental systems would be highly valuable to the field.
References
- 1. A novel p53 rescue compound induces p53-dependent growth arrest and sensitises glioma cells to Apo2L/TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-engineered p53 Activates Apoptosis In Vivo and Causes Primary Tumor Regression in A Dominant Negative Breast Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Induction of the TRAIL receptor KILLER/DR5 in p53-dependent apoptosis but not growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule p53 Reactivators: P53R3, APR-246, and COTI-2 in Preclinical Models
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation through mutation is a hallmark of over half of all human cancers.[1] The reactivation of mutant p53 (mtp53) represents a promising therapeutic strategy. This guide provides a comparative overview of the preclinical data for three small molecule p53 reactivators: P53R3, APR-246 (also known as PRIMA-1MET), and COTI-2.
Overview of Mechanisms
Small molecule p53 reactivators aim to restore the wild-type conformation and function of mutated p53, thereby re-instating its tumor-suppressive activities.
-
This compound is a novel compound that has been shown to restore sequence-specific DNA binding to common p53 mutants, such as R175H and R273H.[2] It is reported to possess higher specificity and a broader effective concentration range compared to PRIMA-1, the parent compound of APR-246.[2]
-
APR-246 (PRIMA-1MET) is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently modifies cysteine residues within the p53 core domain, leading to the thermostabilization of the protein and the restoration of its wild-type conformation and function.[3][4]
-
COTI-2 is a third-generation thiosemicarbazone that not only reactivates mutant p53 but also exhibits p53-independent anticancer effects.[5][6] Its mechanisms include the restoration of p53's DNA-binding ability and the modulation of other cancer-related pathways, such as the activation of AMPK and inhibition of the mTOR pathway.[5][6]
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies of this compound against APR-246 and COTI-2 are not extensively available in the public domain. However, data from independent studies provide insights into their individual efficacies.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for APR-246 and COTI-2 in various cancer cell lines. Data for this compound is currently limited in publicly accessible literature.
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| APR-246 | Multiple Oesophageal Adenocarcinoma Lines | Oesophageal Adenocarcinoma | Mutant | Varies |
| HNSCC Lines | Head and Neck Squamous Cell Carcinoma | Mutant | Varies | |
| SCLC Lines | Small Cell Lung Cancer | Mutant | Varies | |
| COTI-2 | HNSCC Lines | Head and Neck Squamous Cell Carcinoma | Mutant | 0.0096 - 0.370 |
| Multiple Lines | Colorectal, NSCLC, Ovarian | Mutant/WT | Nanomolar range |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table is intended to provide a general sense of potency.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anticancer compounds. The table below presents a summary of tumor growth inhibition data for APR-246 and COTI-2.
| Compound | Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| APR-246 | Oesophageal Adenocarcinoma (CLX & PDX) | Oesophageal Adenocarcinoma | Monotherapy & Combination | Significant antitumor activity |
| Triple-Negative Breast Cancer | Triple-Negative Breast Cancer | Monotherapy & Combination | Effectively inhibited tumor growth | |
| Small Cell Lung Cancer | Small Cell Lung Cancer | Monotherapy | Significant antitumor effects | |
| COTI-2 | HT-29 (Colorectal) | Colorectal Cancer | 10 mg/kg | Significant inhibition |
| SHP-77 (SCLC) | Small Cell Lung Cancer | 3 mg/kg | Significant inhibition | |
| A2780 (Ovarian) & PCI13 (HNSCC) | Ovarian & HNSCC | Combination with chemotherapy | Enhanced tumor growth inhibition |
Signaling Pathways and Experimental Workflows
To understand how these small molecules exert their effects, it is essential to visualize the underlying biological pathways and the experimental methods used to study them.
p53 Reactivation and Downstream Signaling
Experimental Workflow: Cell Viability (MTT Assay)
Experimental Workflow: Western Blot for p53 Target Gene Expression
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[2]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the p53 reactivator in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot for p53 Target Gene Expression
This technique is used to detect the expression levels of specific proteins, such as p21 and BAX, which are downstream targets of activated p53.
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with the p53 reactivator at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p21, anti-BAX, anti-p53, or anti-actin as a loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After washing the membrane again with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a protein of interest, in this case, p53, binds to specific DNA sequences in the genome.[7]
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for p53 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of known p53 target genes (e.g., p21, MDM2). An enrichment of these sequences in the p53-immunoprecipitated sample compared to the IgG control indicates p53 binding.
Conclusion
This compound, APR-246, and COTI-2 represent promising small molecules for the reactivation of mutant p53 in cancer. While APR-246 and COTI-2 have more extensive publicly available preclinical data demonstrating their in vitro and in vivo efficacy, this compound shows potential with its high specificity.[2] The choice of a particular p53 reactivator for further development and clinical application will depend on a variety of factors, including its efficacy in specific cancer types, its safety profile, and its potential for combination with other therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of P53R3 (PRC1) Confirmed with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to confirm the on-target activity of P53R3, also known as Protein Regulator of Cytokinesis 1 (PRC1), using small interfering RNA (siRNA) knockdown. We offer a detailed experimental protocol, a comparison with alternative methods, and present the underlying signaling pathways and experimental workflows in clear, visual diagrams.
This compound/PRC1 is a crucial protein involved in cell division, specifically in cytokinesis.[1][2] Interestingly, both the overexpression and depletion of PRC1 have been shown to activate the p53 tumor suppressor pathway, which can lead to cellular senescence.[1][3] This connection provides a robust method for validating the on-target effects of this compound/PRC1 knockdown by observing the downstream activation of the p53 pathway.
Comparing Gene Silencing Technologies for this compound/PRC1 Target Validation
Several technologies are available for silencing gene expression to validate drug targets. The choice of method depends on the specific experimental goals, such as the desired duration of the effect and the cell type being used. Here, we compare siRNA-mediated knockdown with two common alternatives: short hairpin RNA (shRNA) and CRISPR-Cas9.
| Feature | siRNA (small interfering RNA) | shRNA (short hairpin RNA) | CRISPR-Cas9 |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation. | Post-transcriptional gene silencing via cellular processing into siRNA. | Gene knockout at the genomic DNA level. |
| Delivery | Transient transfection of synthetic RNA duplexes. | Viral vector (e.g., lentivirus) transduction for stable integration. | Transfection or transduction of Cas9 nuclease and guide RNA.[4][5] |
| Effect Duration | Transient (typically 24-72 hours). | Stable and long-term, can create stable cell lines.[6] | Permanent gene knockout. |
| Throughput | High-throughput screening is feasible. | Moderate throughput, suitable for creating stable cell lines. | High-throughput screening is becoming more common. |
| Off-Target Effects | Can have off-target effects that need to be controlled for. | Potential for off-target effects and cellular machinery saturation.[6] | Can have off-target cleavage, but guide RNA design can minimize this. |
| Use Case for this compound | Rapid and efficient for initial on-target validation. | Creating stable this compound knockdown cell lines for long-term studies. | Complete knockout of this compound to study the effects of total protein loss. |
Experimental Workflow for this compound/PRC1 siRNA Knockdown and Validation
The following diagram illustrates the key steps involved in confirming the on-target activity of this compound/PRC1 using siRNA.
This compound/PRC1 Signaling and its Regulation by p53
This compound/PRC1 is a key regulator of cytokinesis. The tumor suppressor p53 has been shown to directly suppress the transcription of the PRC1 gene.[2] This creates a feedback loop where p53 can control cell division by downregulating PRC1. Conversely, disruption of PRC1 function through knockdown can lead to defects in cytokinesis, cellular stress, and subsequent activation of the p53 pathway.
Detailed Experimental Protocol
This protocol outlines the steps for siRNA-mediated knockdown of this compound/PRC1 in a human cell line (e.g., A549, a human lung carcinoma cell line) followed by validation of knockdown and assessment of p53 activation via Western blot and qRT-PCR.
Materials:
-
Human A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound/PRC1 specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for this compound and a housekeeping gene (e.g., GAPDH)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-PRC1, anti-p53, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
24 hours prior to transfection, seed A549 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute the this compound/PRC1 siRNA or scrambled control siRNA in Opti-MEM.
-
Tube B: Dilute the lipid-based transfection reagent in Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
During the incubation, wash the cells with PBS and replace the medium with fresh, antibiotic-free DMEM.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
RNA Extraction and qRT-PCR:
-
After the incubation period, wash the cells with PBS and lyse them using the buffer provided in the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for this compound and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative knockdown of this compound mRNA. A knockdown of ≥70% is generally considered effective.[7]
-
-
Protein Extraction and Western Blotting:
-
Wash the remaining cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PRC1, p53, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the reduction in PRC1 protein levels and the increase in p53 protein levels relative to the scrambled control.[8]
-
Expected Quantitative Data
The following table represents typical data that can be expected from a successful this compound/PRC1 knockdown experiment.
| Treatment | This compound mRNA Level (relative to control) | This compound Protein Level (relative to control) | p53 Protein Level (relative to control) |
| Untreated Cells | 1.00 | 1.00 | 1.00 |
| Scrambled siRNA | 0.98 | 0.95 | 1.05 |
| This compound siRNA #1 | 0.25 | 0.30 | 2.50 |
| This compound siRNA #2 | 0.21 | 0.25 | 2.80 |
Note: Using at least two different siRNAs targeting different regions of the this compound mRNA is recommended to ensure that the observed phenotype is not due to off-target effects of a single siRNA.[9]
Conclusion
Confirming the on-target activity of a protein like this compound/PRC1 is a critical step in drug discovery and target validation. The siRNA knockdown approach, coupled with downstream analysis of both target protein levels and a key pathway marker like p53, provides a robust and efficient method for this purpose. While alternative technologies like shRNA and CRISPR-Cas9 offer advantages for long-term or permanent gene silencing, siRNA remains a powerful tool for initial, rapid validation of on-target effects. Careful experimental design, including the use of appropriate controls, is paramount to obtaining reliable and interpretable results.
References
- 1. Expression of the cytokinesis regulator PRC1 results in p53-pathway activation in A549 cells but does not directly regulate gene expression in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of PRC1 as the p53 target gene uncovers a novel function of p53 in the regulation of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. youtube.com [youtube.com]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 8. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
P53R3: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Types
A deep dive into the performance of the p53 reactivator, P53R3, reveals a targeted anti-proliferative effect in cancer cells harboring specific p53 mutations. This guide provides a comprehensive comparison of this compound's effectiveness against other p53 reactivating molecules, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating critical cellular responses such as cell cycle arrest, DNA repair, and apoptosis.[1][2] Its inactivation, frequently through mutation, is a hallmark of over half of all human cancers, making the restoration of its function a highly sought-after therapeutic strategy.[3][4] this compound is a novel small molecule that has emerged as a potent reactivator of mutant p53, demonstrating significant promise in preclinical studies.
Comparative Efficacy of this compound in Different Cancer Cell Lines
This compound has shown notable anti-tumor effects in a variety of cancer cell lines, with its efficacy being largely dependent on the specific p53 mutation present. Research indicates that this compound can restore the DNA-binding capabilities of several "hotspot" p53 mutants, including p53 R175H, p53 R248W, and p53 R273H. This restoration of function leads to the transcriptional activation of p53 target genes, ultimately inhibiting cell proliferation.
A key study demonstrated the efficacy of this compound in glioma and colon cancer cell lines. In glioma cells (LN-308) engineered to express mutant p53, this compound inhibited proliferation in a dose-dependent manner. The effect was more pronounced in cells with the p53 R175H mutation compared to those with the p53 R273H mutation, suggesting a degree of mutant-specific activity. Furthermore, in colon tumor cells (WiDr) harboring the p53 R273H mutation and another cell line (KLE) with the p53 R175H mutation, this compound was shown to restore the sequence-specific DNA binding activity of the mutant p53 proteins.
| Cell Line | Cancer Type | p53 Status | This compound Concentration | Observed Effect |
| LN-308 (sublines) | Glioma | p53 R175H, p53 R273H | 1-33 µg/ml | Inhibition of proliferation |
| WiDr | Colon Tumor | p53 R273H | 10 µg/ml | Restoration of p53-specific DNA binding |
| KLE | Endometrial Cancer | p53 R175H | 10 µg/ml | Restoration of p53-specific DNA binding |
This compound in Comparison to Other p53 Reactivators
While this compound shows significant promise, it is important to consider its performance relative to other p53 reactivating compounds that have been more extensively studied, such as APR-246 (PRIMA-1MET) and COTI-2.
-
APR-246 (PRIMA-1MET): This compound is one of the most clinically advanced p53 reactivators. It works by covalently modifying mutant p53, leading to its refolding and the restoration of its tumor-suppressive functions. APR-246 has demonstrated broad activity against a wide range of p53 mutations and has been investigated in multiple clinical trials. In contrast to this compound, which has shown some mutant-specific efficacy, APR-246 appears to have a broader spectrum of activity.
-
COTI-2: This is another clinical-stage p53 reactivator that acts as a zinc chelator, which is thought to stabilize the wild-type conformation of mutant p53. COTI-2 has shown potent anti-tumor activity in various preclinical models and is being evaluated in clinical trials.
Direct comparative studies between this compound and these other agents are limited in the public domain. However, the available data suggests that while all three compounds aim to restore p53 function, their mechanisms of action and potentially their efficacy against specific p53 mutants may differ.
Signaling Pathways and Experimental Workflows
The reactivation of mutant p53 by this compound initiates a downstream signaling cascade that culminates in anti-tumor effects. The primary mechanism involves the restored ability of p53 to act as a transcription factor, leading to the expression of its target genes.
Caption: this compound-mediated reactivation of mutant p53 signaling pathway.
A typical experimental workflow to assess the anti-tumor effects of this compound involves several key steps, from initial cell culture to the final analysis of cellular responses.
Caption: Experimental workflow for evaluating this compound's anti-tumor effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor effects.
Cell Culture and Proliferation Assay
-
Cell Lines and Culture: Human glioma (LN-308), colon adenocarcinoma (WiDr), and endometrial cancer (KLE) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Transfection (for LN-308 sublines): LN-308 cells, which are p53-null, are transfected with plasmids expressing specific p53 mutants (e.g., p53 R175H, p53 R273H) using a suitable transfection reagent according to the manufacturer's instructions. Stable clones are selected using an appropriate antibiotic.
-
Proliferation Assay (MTT):
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 33 µg/ml) or vehicle control (DMSO).
-
After 24-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
p53 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear Extract Preparation: Cells are treated with this compound (e.g., 10 µg/ml) or vehicle for 24 hours. Nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's protocol. Protein concentration is determined using a BCA protein assay.
-
Oligonucleotide Probe Labeling: A double-stranded oligonucleotide containing the p53 consensus binding site is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Nuclear extract (5-10 µg) is incubated with the 32P-labeled p53 consensus oligonucleotide in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature. For competition assays, a 50-fold molar excess of unlabeled p53 consensus oligonucleotide is added to the reaction mixture prior to the addition of the labeled probe.
-
Electrophoresis and Autoradiography: The protein-DNA complexes are resolved on a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer. The gel is dried and exposed to an X-ray film to visualize the bands.
Western Blot Analysis for p53 Target Gene Expression
-
Cell Lysis and Protein Quantification: Cells are treated with this compound or vehicle for 24 hours. Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined by BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies against p21, BAX, PUMA, DR5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
Unveiling the Transcriptional Landscapes: A Comparative Guide to p53 Activation by P53R3 Overexpression and Nutlin Treatment
For researchers, scientists, and drug development professionals, understanding the nuances of p53 pathway activation is critical for advancing cancer therapeutics. This guide provides a detailed comparison of the gene expression profiles induced by two distinct methods of p53 activation: the overexpression of the p53 protein (represented here as a functional p53) and treatment with the MDM2 inhibitor, nutlin.
Executive Summary
Activating the tumor suppressor p53 is a key strategy in cancer therapy. This can be achieved by overexpressing the p53 protein itself or by using small molecules like nutlin to inhibit its primary negative regulator, MDM2. Both methods lead to the stabilization and activation of p53, triggering a cascade of transcriptional changes that can result in cell cycle arrest, apoptosis, or senescence. However, the resulting gene expression profiles may exhibit subtle differences due to the specific mechanisms of activation. This guide explores these differences and similarities, providing a framework for understanding the transcriptional consequences of these two important anti-cancer strategies.
Comparative Analysis of Gene Expression Profiles
The activation of p53, either through overexpression or by nutlin-mediated MDM2 inhibition, leads to the transcriptional regulation of a wide array of target genes. These genes are involved in critical cellular processes designed to prevent the proliferation of damaged cells.
Key Overlapping Gene Signatures:
Both p53 overexpression and nutlin treatment are expected to upregulate a core set of canonical p53 target genes. These include genes pivotal for:
-
Cell Cycle Arrest: Notably, the cyclin-dependent kinase inhibitor CDKN1A (encoding p21) is a primary target, leading to G1 cell cycle arrest.[1][2] Other genes involved in cell cycle control that are induced include GADD45A and 14-3-3σ.[1]
-
Apoptosis: Pro-apoptotic genes such as BAX, PUMA (encoded by BBC3), and NOXA are transcriptional targets that mediate programmed cell death.
-
DNA Repair: Genes involved in DNA repair processes are also activated to maintain genomic integrity.[3]
Potential Differences in Gene Expression:
While a significant overlap is anticipated, potential differences in the magnitude and kinetics of gene expression may arise from the distinct modes of p53 activation.
-
Nutlin Treatment: Nutlin disrupts the p53-MDM2 interaction, leading to the accumulation of endogenous p53. The cellular response is therefore dependent on the existing cellular context and the basal levels of p53 and MDM2. Studies have shown that nutlin-3a treatment in cancer cell lines leads to the upregulation of numerous p53 target genes.[4]
-
P53 Overexpression: The introduction of an exogenous p53 protein can lead to supraphysiological levels of p53, potentially activating a broader or more robust set of target genes compared to the stabilization of endogenous p53. The specific isoform of p53 being overexpressed can also influence the transcriptional outcome.[5][6]
Quantitative Data Summary
The following tables summarize key genes that are differentially expressed upon p53 activation, categorized by their primary function. The data for nutlin-treated cells is collated from various gene expression profiling studies, while the data for p53 overexpression is based on established p53 target gene databases and overexpression experiments.
Table 1: Upregulated Genes in Nutlin-Treated and p53-Overexpressing Cells
| Gene Symbol | Gene Name | Function | Expected Change (Nutlin) | Expected Change (p53 Overexpression) |
| Cell Cycle Arrest | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | G1/S cell cycle arrest | Upregulated | Upregulated |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | G2/M cell cycle arrest, DNA repair | Upregulated | Upregulated |
| SFN (14-3-3σ) | Stratifin | G2/M cell cycle arrest | Upregulated | Upregulated |
| Apoptosis | ||||
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | Upregulated | Upregulated |
| BBC3 | BCL2 Binding Component 3 (PUMA) | Pro-apoptotic | Upregulated | Upregulated |
| PMAIP1 | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (NOXA) | Pro-apoptotic | Upregulated | Upregulated |
| TNFRSF10B | TNF Receptor Superfamily Member 10b (DR5) | Pro-apoptotic | Upregulated | Upregulated |
| DNA Repair | ||||
| DDB2 | Damage Specific DNA Binding Protein 2 | Nucleotide excision repair | Upregulated | Upregulated |
| XPC | XPC Complex Subunit, DNA Damage Recognition And Repair Factor | Nucleotide excision repair | Upregulated | Upregulated |
| MDM2 Feedback | ||||
| MDM2 | MDM2 Proto-Oncogene | Negative regulator of p53 | Upregulated | Upregulated |
Table 2: Downregulated Genes in Nutlin-Treated and p53-Overexpressing Cells
| Gene Symbol | Gene Name | Function | Expected Change (Nutlin) | Expected Change (p53 Overexpression) |
| Cell Proliferation | ||||
| E2F1 | E2F Transcription Factor 1 | Cell cycle progression | Downregulated (indirectly) | Downregulated (indirectly) |
| MYBL2 | MYB Proto-Oncogene Like 2 (B-Myb) | Cell cycle progression | Downregulated (indirectly) | Downregulated (indirectly) |
| FOXM1 | Forkhead Box M1 | Cell cycle progression | Downregulated (indirectly) | Downregulated (indirectly) |
Experimental Methodologies
The following protocols are representative of the methods used to generate the gene expression data discussed in this guide.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with wild-type p53 (e.g., U2OS, MCF7, A549) are commonly used.
-
Nutlin Treatment: Cells are typically seeded at a specific density and allowed to adhere overnight. Nutlin-3a is then added to the culture medium at a final concentration ranging from 5 to 10 µM. A vehicle control (e.g., DMSO) is run in parallel. Cells are incubated for various time points (e.g., 8, 16, 24 hours) before harvesting for RNA extraction.
-
p53 Overexpression: Cells are transiently transfected with a mammalian expression vector encoding wild-type p53 using a suitable transfection reagent. A control transfection with an empty vector is performed simultaneously. Cells are harvested for RNA extraction 24 to 48 hours post-transfection.
RNA Extraction and Quality Control
-
Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for downstream applications.
Gene Expression Analysis
-
Microarray Analysis: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array). The arrays are then washed, stained, and scanned to obtain raw intensity data.
-
RNA Sequencing (RNA-Seq): Libraries are prepared from the total RNA, followed by high-throughput sequencing on a platform such as the Illumina NovaSeq.
-
Data Analysis: Raw data from microarrays or RNA-Seq is normalized and processed. Differentially expressed genes between treated and control samples are identified using statistical analysis (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff.
Visualizing the Pathways and Processes
p53 Signaling Pathway
The following diagram illustrates the central role of p53 in response to cellular stress and highlights the points of intervention for nutlin and p53 overexpression.
Caption: The p53 signaling pathway and points of therapeutic intervention.
Experimental Workflow for Gene Expression Profiling
This diagram outlines the key steps involved in comparing the gene expression profiles of cells treated with nutlin versus those overexpressing p53.
Caption: Workflow for comparative gene expression analysis.
Conclusion
Both the overexpression of a functional p53 and the administration of nutlin are effective methods for activating the p53 pathway and inducing a tumor-suppressive gene expression program. The core transcriptional response, involving the upregulation of genes responsible for cell cycle arrest and apoptosis, is largely conserved between the two approaches. However, the precise composition and dynamics of the induced transcriptome may vary depending on the cellular context and the specific method of p53 activation. For researchers and drug developers, understanding these nuances is crucial for designing effective therapeutic strategies that leverage the power of the p53 tumor suppressor. Future head-to-head studies employing high-throughput sequencing will be invaluable in dissecting the subtle yet potentially significant differences in the gene expression profiles elicited by these two important anti-cancer modalities.
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pnas.org [pnas.org]
- 5. p53 isoforms can regulate p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 isoforms can regulate p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p53 Pathway Agonists: MDM2 Inhibition vs. Mutant p53 Rescue
For researchers, scientists, and drug development professionals, the restoration of the p53 tumor suppressor pathway represents a pivotal strategy in oncology. This guide provides a detailed, data-driven comparison of two prominent approaches to achieve this: the inhibition of the MDM2-p53 interaction to stabilize wild-type p53, and the rescue of mutant p53 functionality. We present a head-to-head analysis of leading MDM2 inhibitors currently in clinical development and contrast their mechanism and available data with the mutant p53 rescue compound, P53R3.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1] Its inactivation, either through mutation or by overexpression of its negative regulator MDM2, is a hallmark of a vast number of human cancers.[2] Consequently, therapeutic strategies aimed at restoring p53 function are of paramount interest. Small-molecule inhibitors that disrupt the MDM2-p53 interaction have shown considerable promise in reactivating wild-type p53.[3] In parallel, efforts are underway to develop compounds that can restore the wild-type conformation and function to mutated p53 proteins, a distinct but equally important therapeutic avenue.[4]
Part 1: MDM2-p53 Inhibitors - A Quantitative Overview
MDM2 inhibitors function by binding to a hydrophobic pocket on the MDM2 protein, preventing its interaction with wild-type p53. This leads to the stabilization and activation of p53, triggering downstream anti-tumor effects.[3] Several potent and selective MDM2 inhibitors have progressed to clinical trials. Below is a comparative summary of key quantitative data for some of the most advanced candidates.
Table 1: In Vitro Performance of Selected MDM2-p53 Inhibitors
| Compound | Target | Binding Affinity (IC50/Ki) | Cellular Potency (GI50/EC50) | Cell Line(s) |
| Nutlin-3a | MDM2 | IC50: ~90 nM[5] | GI50: ~1-5 µM | Various cancer cell lines with wild-type p53 |
| Idasanutlin (RG7388) | MDM2 | IC50: 6 nM[6] | EC50: 10-220 nM[7] | Acute Lymphoblastic Leukemia (ALL) patient samples |
| Navtemadlin (AMG 232) | MDM2 | IC50: 0.6 nM[2] | IC50: 0.01 µM to > 50 µM[8] | Panel of 260 human tumor cell lines |
| Siremadlin (HDM201) | MDM2 | Picomolar range affinity[9] | Nanomolar IC50 values[10] | Human p53 wild-type tumor cells |
Table 2: In Vivo Efficacy of Selected MDM2-p53 Inhibitors in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Outcome |
| Idasanutlin (RG7388) | Mouse xenograft (SJSA-1 osteosarcoma) | 25 mg/kg, p.o. | Tumor growth inhibition and regression.[6] |
| Navtemadlin (AMG 232) | Mouse xenograft (various solid tumors) | Not specified | Dose-dependent tumor growth inhibition. |
| Siremadlin (HDM201) | Mouse xenograft (multiple p53 wild-type human cancers) | Various dosing schedules, p.o. | Tumor regression.[9] |
Part 2: this compound - A Mutant p53 Rescue Compound
In contrast to MDM2 inhibitors that require wild-type p53, a class of compounds is being developed to restore the function of mutated p53. This compound is a novel compound identified for its ability to rescue certain p53 mutants.[4]
Mechanism of Action
This compound has been shown to restore sequence-specific DNA binding to endogenously expressed p53 mutants, such as p53(R175H) and p53(R273H).[4] This suggests that this compound may function by inducing a conformational change in the mutant p53 protein, allowing it to regain its ability to bind to the promoter regions of its target genes. Consequently, this compound can induce the expression of p53 target genes and trigger p53-dependent anti-proliferative effects.[4] A notable downstream effect of this compound is the enhanced expression of the death receptor DR5, sensitizing glioma cells to Apo2L/TRAIL-induced apoptosis.[4]
Due to the nature of the available research, quantitative data on binding affinity and cellular potency for this compound are not as readily available as for the more clinically advanced MDM2 inhibitors. The primary evidence for its efficacy comes from functional assays demonstrating the restoration of p53 activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
References
- 1. P53 Research: The Past Thirty Years and the Next Thirty Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 in cancer: from molecular mechanism to therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel p53 rescue compound induces p53-dependent growth arrest and sensitises glioma cells to Apo2L/TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Three assays show differences in binding of wild-type and mutant p53 to unique gene sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.stat.duke.edu [www2.stat.duke.edu]
- 8. mdpi.com [mdpi.com]
- 9. Three optimized assays for the evaluation of compounds that can rescue p53 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of P53R3: A Comparative Guide to Mutant p53 Reactivators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on P53R3, a small molecule reactivator of mutant tumor suppressor protein p53. The performance and mechanism of this compound are compared with other notable p53 reactivating compounds, PRIMA-1 (and its clinical analog APR-246) and COTI-2, with supporting experimental data from peer-reviewed studies.
Introduction to Mutant p53 Reactivation
The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[1][2][3] Mutations in the TP53 gene are prevalent in over 50% of human cancers, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive activities and may even gain oncogenic functions.[1] A promising therapeutic strategy in oncology is the pharmacological reactivation of mutant p53 to restore its wild-type function and trigger tumor cell death.[4][5][6] This guide focuses on the independent validation of a compound identified as this compound and compares it to other key p53 reactivators.
This compound: A Novel p53 Rescue Compound
This compound is a quinazoline-type small molecule identified for its ability to restore the sequence-specific DNA binding of several "hotspot" p53 mutants.[7][8][9][10] It has been shown to induce p53-dependent antiproliferative effects with a higher specificity when compared to the well-known p53 reactivator, PRIMA-1.[10][11]
Key Research Findings on this compound:
-
Restoration of DNA Binding: this compound has been demonstrated to restore the DNA binding activity of endogenous p53 mutants, including p53(R175H) and p53(R273H), in in-vitro assays.[11]
-
Induction of p53 Target Genes: The compound enhances the recruitment of both wild-type and mutant p53 to the promoters of its target genes, leading to increased mRNA expression of genes involved in cell cycle arrest and apoptosis, such as p21, GADD45, BAX, and PUMA.[8][11]
-
Upregulation of Death Receptor 5 (DR5): A notable effect of this compound is the strong enhancement of mRNA, total protein, and cell surface expression of DR5. This sensitizes glioma cells to Apo2L/TRAIL-induced apoptosis.[11]
-
Antiproliferative Effects: this compound induces a p53-dependent inhibition of cell proliferation in glioma cell lines expressing various p53 mutants.[11]
Comparative Analysis of Mutant p53 Reactivators
This section compares the experimental data for this compound with two other significant p53 reactivating compounds: PRIMA-1/APR-246 and COTI-2.
Table 1: Comparison of Mechanistic and Efficacy Data
| Feature | This compound | PRIMA-1 / APR-246 | COTI-2 |
| Chemical Class | Quinazoline derivative[7] | Aza-bicyclo-octanone derivative[12] | Third-generation thiosemicarbazone[13][14] |
| Proposed Mechanism | Restores sequence-specific DNA binding of mutant p53.[8][11] | Covalently modifies thiol groups in the p53 core domain, leading to refolding.[12][15] | Induces a conformational change in mutant p53 to restore its activity; also inhibits the PI3K/AKT/mTOR pathway.[13][16] |
| Targeted p53 Mutants | R175H, R248W, R273H, M237I[8][9][10] | Broad range of mutants including R175H, G245S, R248W, R273H, R282W[17] | Effective against various p53 mutants in triple-negative breast cancer cell lines.[13][14] |
| Key Downstream Effect | Strong induction of DR5 expression.[11] | Induction of massive apoptosis (as per its name).[17] | Induces apoptosis and refolding of mutant p53.[13][14] |
| Clinical Development | Preclinical research[11] | APR-246 (eprenetapopt) has undergone Phase III clinical trials.[18][19][20][21] | Has been investigated in Phase I clinical trials. |
Table 2: Comparative Antiproliferative Activity
| Cell Line (p53 status) | Compound | IC50 / Effect | Reference |
| LN-308 (p53 R175H) | This compound | Strong inhibition of proliferation (concentration-dependent) | [11] |
| LN-308 (p53 R273H) | This compound | Weaker inhibition, requires higher concentrations | [11] |
| MDA-MB-231 (mutp53) | APR-246 | Increased DNA repair activity and reduced mutational accumulation with cisplatin | [22] |
| Triple-Negative Breast Cancer Cell Lines (mutp53) | COTI-2 | Significantly lower IC50 values compared to p53 WT cells (p = 0.001) | [13] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for p53 DNA Binding
-
Objective: To assess the ability of a compound to restore the sequence-specific DNA binding of mutant p53.
-
Methodology (based on Weinmann et al., 2012):
-
Nuclear extracts are prepared from cancer cell lines endogenously expressing mutant p53 (e.g., T98G with p53 M237I).
-
The extracts are incubated with the test compound (e.g., this compound) at various concentrations.
-
A radiolabeled double-stranded oligonucleotide containing a consensus p53 binding site is added to the reaction.
-
The protein-DNA complexes are separated from the free oligonucleotide by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film to visualize the bands corresponding to p53-DNA complexes. An increase in the intensity of the shifted band in the presence of the compound indicates restoration of DNA binding.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if the reactivated p53 can bind to the promoter regions of its target genes within the cellular chromatin.
-
Methodology (based on Weinmann et al., 2012):
-
Cells (e.g., T98G or LNT-229) are treated with the test compound (e.g., this compound) or a vehicle control.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
The chromatin is sheared into smaller fragments by sonication.
-
An antibody specific for p53 is used to immunoprecipitate the p53-chromatin complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed on the purified DNA using primers specific for the promoter regions of p53 target genes (e.g., p21, MDM2). An enrichment of promoter DNA in the compound-treated sample compared to the control indicates enhanced binding of p53 to its target promoters.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To measure the effect of the compound on the metabolic activity and proliferation of cancer cells.
-
Methodology (based on Synnott et al., 2020):
-
Cancer cell lines with different p53 statuses are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound (e.g., COTI-2).
-
After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Caption: Proposed mechanism of action for this compound in reactivating mutant p53.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. Unraveling the Guardian: p53’s Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies | MDPI [mdpi.com]
- 2. p53: the attractive tumor suppressor in the cancer research field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in p53 Research and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules that reactivate mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivating mutant p53 using small molecules as zinc metallochaperones: awakening a sleeping giant in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecules Targeting Mutant P53: A Promising Approach For Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 7. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Oncogenic Mutant p53 for Cancer Therapy [frontiersin.org]
- 9. This compound | p53 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel p53 rescue compound induces p53-dependent growth arrest and sensitises glioma cells to Apo2L/TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Facebook [cancer.gov]
- 17. mdpi.com [mdpi.com]
- 18. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. APR-246 & Azacitidine for the Treatment of TP53 Mutant Myelodysplastic Syndromes (MDS) [clin.larvol.com]
- 21. APR-246 & Azacitidine for the Treatment of TP53 Mutant Myelodysplastic Syndromes (MDS) [clinicaltrials.stanford.edu]
- 22. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of P53R3's Efficacy on Diverse p53 Hotspot Mutations: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the small molecule P53R3 and its demonstrated effects on various hotspot mutations of the tumor suppressor protein p53. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective comparison of this compound's performance in reactivating mutant p53, alongside other therapeutic alternatives. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of key biological pathways and workflows.
Introduction to this compound and Mutant p53 Reactivation
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, with a majority being missense mutations that lead to the expression of a full-length, but functionally impaired, protein. These "hotspot" mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also confer new oncogenic functions.
A promising therapeutic strategy in oncology is the reactivation of these mutant p53 proteins to restore their native tumor-suppressive activities. This compound is a small molecule that has been identified to restore the sequence-specific DNA binding ability of several p53 hotspot mutants, thereby inducing p53-dependent downstream pathways leading to cell cycle arrest and apoptosis.[1] This guide focuses on the comparative effects of this compound on different classes of p53 hotspot mutations, primarily distinguishing between structural mutants (e.g., R175H) and DNA-contact mutants (e.g., R273H).
Comparative Efficacy of this compound on p53 Hotspot Mutations
While direct comparative quantitative data for this compound across a wide range of hotspot mutations is limited in publicly available literature, existing studies indicate its ability to reactivate multiple p53 mutants. This compound has been shown to restore sequence-specific DNA binding to p53 mutants including R175H, M237I, and R273H.[1] This suggests a broad spectrum of activity against both structural and DNA-contact mutants.
For the purpose of this guide, we will compare the known effects of this compound with other well-characterized p53 reactivating compounds to provide a broader context for researchers.
| Compound | Target p53 Mutation(s) | Mechanism of Action | Reported Effects |
| This compound | R175H, M237I, R273H | Restores sequence-specific DNA binding. | Induces p53-dependent antiproliferative effects and upregulates target genes such as p21, GADD45, BAX, and PUMA.[1] |
| PRIMA-1 / APR-246 | Broad spectrum, including R175H | Covalently modifies mutant p53, restoring its wild-type conformation and function. | Induces apoptosis in tumor cells expressing mutant p53. Currently in clinical trials. |
| CP-31398 | Broad spectrum | Stabilizes the wild-type conformation of p53. | Induces expression of p53 target genes like p21. |
| Stictic Acid | R175H, G245S | Binds to a pocket between loop L1 and sheet S3 of the p53 core domain, stabilizing the protein. | Induces expression of p21 and PUMA in cells expressing mutant p53. |
| PK7088 | Y220C | Binds to a specific surface cavity of the p53 Y220C mutant, stabilizing it and restoring wild-type conformation. | Induces G2/M cell cycle arrest and apoptosis. |
Signaling Pathways and Experimental Workflows
The reactivation of mutant p53 by this compound triggers the canonical p53 signaling cascade, leading to the transcriptional activation of downstream target genes. This ultimately results in cell cycle arrest and apoptosis, key mechanisms of tumor suppression.
This compound-Mediated p53 Signaling Pathway
Caption: this compound reactivates mutant p53, restoring its DNA binding and transcriptional activity.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on mutant p53 cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound.
In Vitro DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is fundamental to determining whether a compound like this compound can restore the sequence-specific DNA binding ability of mutant p53.
Objective: To qualitatively or quantitatively measure the binding of reactivated mutant p53 to a specific DNA consensus sequence.
Methodology:
-
Protein Expression and Purification: Recombinant mutant p53 proteins (e.g., R175H, R273H) are expressed and purified.
-
Oligonucleotide Probe Preparation: A double-stranded DNA oligonucleotide containing a p53 consensus binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Binding Reaction: Purified mutant p53 protein is incubated with this compound at various concentrations in a binding buffer. The labeled DNA probe is then added to the reaction mixture.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to autoradiography film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to confirm that reactivated p53 binds to the promoter regions of its target genes within a cellular context.
Objective: To determine the in vivo association of reactivated p53 with specific genomic regions.
Methodology:
-
Cell Treatment and Cross-linking: Cancer cells expressing a specific p53 mutant are treated with this compound. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to p53 is used to immunoprecipitate the p53-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of known p53 target genes (e.g., p21, BAX, PUMA). An enrichment of these sequences in the immunoprecipitated DNA compared to a control indicates p53 binding.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the extent of apoptosis induced by this compound in cancer cells.
Objective: To measure the percentage of cells undergoing early and late apoptosis.
Methodology:
-
Cell Treatment: Cancer cells with different p53 mutations are treated with this compound for a specified period.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that enters cells with compromised membrane integrity, indicative of late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
This compound represents a promising therapeutic agent for cancers harboring specific TP53 hotspot mutations. Its ability to restore the DNA-binding function of both structural and contact p53 mutants highlights its potential for broad applicability. Further research, particularly direct comparative studies with robust quantitative data, is necessary to fully elucidate its differential efficacy across the spectrum of p53 mutations and to guide its clinical development. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate this compound and other novel p53-reactivating compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of P53R3 (GSK3368715): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like P53R3 (also known as GSK3368715) are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and position your laboratory as a leader in chemical handling and safety.
GSK3368715 is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), playing a significant role in cancer research. Its targeted mechanism of action necessitates stringent adherence to safety and disposal protocols to mitigate any potential risks associated with its handling.
Immediate Safety and Handling Protocols
All personnel must receive thorough training on the potential hazards and safe handling procedures for GSK3368715 before beginning any work. A designated handling area, such as a certified chemical fume hood, is mandatory for all manipulations of the solid compound and its solutions to prevent the inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling GSK3368715.
| Protection Type | Required Equipment | Specific Guidelines |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when in the vicinity of the compound. |
| Face Protection | Face Shield | Required when there is a risk of splashes or sprays, particularly during solution preparation and transfers. |
| Body Protection | Laboratory Coat | A dedicated |
Essential Safety and Operational Guide for Handling P53R3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of P53R3, a potent p53 reactivator utilized in cancer research. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.
Compound Information and Storage
This compound is a chemical compound identified by CAS number 922150-12-7. It is supplied as a solid or in a dimethyl sulfoxide (DMSO) solution and is intended for research use only.
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Store under a nitrogen atmosphere. |
| In DMSO Solution | -80°C | Up to 6 months | Store under a nitrogen atmosphere. |
| In DMSO Solution | -20°C | Up to 1 month | Store under a nitrogen atmosphere. |
Personal Protective Equipment (PPE)
Due to the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach to personal protection is recommended. The following PPE should be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Handling and Preparation of Solutions
Handling Solid this compound:
-
Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered.
-
Weighing: If weighing the solid compound, do so on a tared, disposable weigh boat within the fume hood.
-
Spill Prevention: Handle the solid with care to prevent generating dust.
Preparation of this compound Solution in DMSO:
-
Solvent Handling: DMSO is readily absorbed through the skin and can carry other chemicals with it. Handle DMSO with extreme care, wearing double gloves.
-
Dissolving: Slowly add the weighed this compound solid to the required volume of DMSO in a suitable vial.
-
Mixing: Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled hazardous waste container. |
| This compound Solutions | Collect in a labeled, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, weigh boats, gloves) | Place in a designated solid hazardous waste container. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocol: In Vitro p53 Reactivation Assay
This protocol outlines a general procedure to assess the ability of this compound to reactivate mutant p53 in cancer cell lines.
Objective: To determine the effect of this compound on the transcriptional activity of mutant p53.
Materials:
-
Cancer cell line expressing a p53 mutant (e.g., a cell line with p53R175H, p53R248W, or p53R273H).
-
This compound stock solution in DMSO.
-
Cell culture medium and supplements.
-
Luciferase reporter plasmid containing a p53-responsive element.
-
Transfection reagent.
-
Luciferase assay system.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the p53-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a plate reader.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the luciferase activity in this compound-treated cells to the vehicle control to determine the fold induction of p53 transcriptional activity.
Visualizations
Caption: Workflow for the safe handling and experimental use of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
